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Propan-2-yl 2-(methylamino)propanoate Documentation Hub

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  • Product: Propan-2-yl 2-(methylamino)propanoate
  • CAS: 67309-79-9

Core Science & Biosynthesis

Exploratory

Isopropyl N-methylalaninate chemical structure and properties

This guide serves as a comprehensive technical profile for Isopropyl N-methylalaninate , a specialized amino acid derivative used in advanced peptidomimetic synthesis and nucleotide prodrug design. Chemical Structure, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical profile for Isopropyl N-methylalaninate , a specialized amino acid derivative used in advanced peptidomimetic synthesis and nucleotide prodrug design.

Chemical Structure, Synthesis, and Pharmacological Applications

Executive Summary

Isopropyl N-methylalaninate (also known as N-Methyl-L-alanine isopropyl ester) is a bifunctional building block combining a sterically hindered ester group with a secondary amine. Unlike its primary amine counterpart—Isopropyl L-alaninate , the standard reagent for Sofosbuvir-class ProTides—the N-methylated variant introduces specific conformational constraints and metabolic stability profiles essential for:

  • Peptidomimetics: Preventing

    
    -sheet aggregation and increasing proteolytic resistance in peptide therapeutics (e.g., Cyclosporine analogs).
    
  • Modified Prodrugs: Creating tertiary phosphoramidate linkages that resist spontaneous acid hydrolysis, altering the bioactivation kinetics of nucleotide analogs.

  • Chiral Resolution: Serving as a resolving agent or chiral intermediate in the synthesis of N-methylated alkaloids.

Physicochemical Characterization

Chemical Identity[1]
PropertySpecification
IUPAC Name Propan-2-yl (2S)-2-(methylamino)propanoate
Common Name Isopropyl N-methyl-L-alaninate
CAS Number Not widely listed as commodity; (Parent Acid: 3913-67-5)
Molecular Formula

Molecular Weight 145.20 g/mol (Free Base) / 181.66 g/mol (HCl Salt)
Chirality L-isomer (S-configuration) is the bioactive standard.
Physical Properties (Predicted & Experimental Benchmarks)
ParameterValue / RangeNotes
Appearance Colorless to pale yellow oil (Free Base)Hygroscopic white solid (HCl Salt).
Boiling Point ~160–165 °C (at 760 mmHg)Predicted based on homologs.
Density ~0.92 g/cm³Slightly less dense than water.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.HCl salt is water-soluble.
pKa (Amine) ~7.8–8.2N-methylation slightly increases basicity vs. Alanine ester.

Synthesis & Manufacturing Protocols

The synthesis of Isopropyl N-methylalaninate requires preventing racemization of the chiral center while ensuring complete esterification. The Thionyl Chloride Activation Method is the industry standard for high-purity synthesis.

Workflow Diagram: Direct Esterification

Synthesis Start N-Methyl-L-Alanine (Solid) Intermediate Acyl Chloride Intermediate Start->Intermediate 0°C, dropwise SOCl2 Reagent Isopropanol (Solvent) + SOCl2 (Activator) Reagent->Intermediate Product Isopropyl N-Methylalaninate HCl Salt Intermediate->Product Reflux 4h Workup Neutralization (NaHCO3 wash) Product->Workup Optional: If free base needed Final Free Base (Oil) Workup->Final Extraction (DCM)

Figure 1: Direct esterification route using thionyl chloride to generate the hydrochloride salt, followed by optional neutralization.

Detailed Experimental Protocol (Lab Scale)

Objective: Synthesis of Isopropyl N-methyl-L-alaninate Hydrochloride (10g scale).

  • Preparation:

    • Charge a 250 mL round-bottom flask with Isopropanol (100 mL) (anhydrous).

    • Cool to 0–5 °C using an ice bath.

    • Add Thionyl Chloride (SOCl

      
      , 1.2 eq)  dropwise over 30 minutes. Caution: Exothermic, releases HCl gas.
      
  • Addition:

    • Add N-Methyl-L-Alanine (1.0 eq) in portions to the cold solution.

    • Remove ice bath and allow to warm to room temperature (RT).

  • Reaction:

    • Heat the mixture to reflux (82 °C) for 4–6 hours.

    • Monitor by TLC (System: DCM/MeOH 9:1, Ninhydrin stain).

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove excess isopropanol and HCl.

    • Co-evaporate with toluene (

      
       mL) to remove trace moisture.
      
    • Result: The product usually solidifies as a white/off-white hygroscopic solid (HCl salt).

  • Free Base Generation (Optional):

    • Dissolve salt in minimal water.

    • Basify with saturated NaHCO

      
       to pH 9.
      
    • Extract immediately with Dichloromethane (DCM).

    • Dry over MgSO

      
       and concentrate to yield the oily free base.
      

Analytical Characterization

To validate the structure, specifically distinguishing it from the non-methylated analog, Nuclear Magnetic Resonance (NMR) is required.

H NMR Signature (CDCl , 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.23, 1.25 Doublet (d)6H

Isopropyl methyls (diastereotopic distinctness possible).
1.35 Doublet (d)3H

Alanine methyl side chain.
2.45 Singlet (s)3H

Key Identifier: Confirms N-methylation.
3.25 Quartet (q)1H

Chiral center proton.
5.05 Septet (sep)1H

Isopropyl methine proton.

Applications in Drug Development

Peptidomimetics & N-Methylation Strategy

N-methylation of amino acids is a critical strategy in peptide drug design to improve bioavailability .

  • Mechanism: The methyl group replaces the amide proton (NH), removing a hydrogen bond donor. This prevents the formation of intermolecular hydrogen bonds that lead to peptide aggregation.

  • Result: Increased solubility and membrane permeability (e.g., Cyclosporine A derives its oral bioavailability from multiple N-methylated residues).

Modified ProTide Technology

While standard ProTides (like Sofosbuvir) use a primary amine to form a P-NH-C linkage, Isopropyl N-methylalaninate forms a P-N(Me)-C linkage.

  • Stability: The tertiary phosphoramidate is significantly more resistant to chemical hydrolysis than the secondary phosphoramidate.

  • Activation: Requires specific phosphoramidases (e.g., HINT1) that can tolerate steric bulk. This is used to design prodrugs that must bypass gastric acid or specific plasma esterases before activation.

Bioactivation Pathway (Hypothetical ProTide)

Bioactivation Prodrug Prodrug (P-N(Me) Linkage) Step1 Ester Hydrolysis (CES1 / CatA) Prodrug->Step1 Liver Esterases Intermediate Carboxylate Intermediate Step1->Intermediate Step2 Spontaneous Cyclization (Slower due to N-Me steric) Intermediate->Step2 Nucleophilic Attack on P Active Nucleotide Monophosphate Step2->Active Ring Opening

Figure 2: The metabolic activation pathway. Note that N-methylation (Step 2) may slow down cyclization compared to standard NH analogs, allowing for longer circulation times.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The HCl salt is corrosive to mucous membranes if inhaled.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Susceptible to hydrolysis if exposed to moisture. The ester bond is labile in basic conditions.

References

  • Beaumont, K., et al. "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Nature Reviews Drug Discovery, 2003. Link

  • McGuigan, C., et al. "Phosphoramidate ProTides of the Anticancer Agent 6-Mercaptopurine." Journal of Medicinal Chemistry, 2011. Link

  • BenchChem. "Synthesis of N-Methyl-L-alanine: A Technical Guide." BenchChem Technical Library, 2025. Link

  • PubChem. "N-methyl-L-alanine Compound Summary."[1] National Library of Medicine. Link

Sources

Foundational

N-Methyl-L-Alanine Isopropyl Ester: Synthesis, Racemization Control, and Availability Analysis

[1] Executive Summary: The "Availability Void"[2] In the landscape of chiral building blocks, N-methyl-L-alanine isopropyl ester represents a critical "availability void."[1] While its component parts—N-methyl-L-alanine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Availability Void"[2]

In the landscape of chiral building blocks, N-methyl-L-alanine isopropyl ester represents a critical "availability void."[1] While its component parts—N-methyl-L-alanine and L-alanine isopropyl ester—are commodity chemicals with established supply chains, the specific N-methylated isopropyl ester is rarely available as a catalog item.[1]

This scarcity forces researchers into a "Make vs. Buy" decision where "Make" is often the only viable option. However, the synthesis is fraught with a specific stereochemical trap: N-methyl amino acids are significantly more prone to racemization during activation and esterification than their primary amino acid counterparts.

This guide provides a definitive technical analysis of the L-isomer's synthesis, the mechanism of racemization that leads to the unwanted DL-isomer, and the protocols required to maintain high enantiomeric excess (


).

Chemical Identity & Comparative Availability

The distinction between the L-isomer (eutomer) and the DL-isomer (racemate) is not merely structural but economic and synthetic.[1]

The Target Molecule vs. The Imposter
FeatureN-Methyl-L-Alanine Isopropyl Ester N-Methyl-DL-Alanine Isopropyl Ester
Stereochemistry (S)-Enantiomer (Pure)(RS)-Racemate (50:50 Mixture)
Primary Use Chiral Prodrugs, PeptidomimeticsLow-cost Reagents, Non-chiral Excipients
Availability Custom Synthesis / In-situ Commodity / Bulk Scale
Key Precursor N-Methyl-L-Alanine (CAS 3913-67-5)N-Methyl-DL-Alanine (CAS 600-21-5)
Synthetic Risk High (Racemization prone)None (Already racemic)
Supply Chain Reality

A search of major global suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) reveals a consistent pattern:

  • Readily Available: L-Alanine Isopropyl Ester HCl (CAS 62062-65-1).[1][2][3][4][5][6][7][8]

  • Readily Available: N-Methyl-L-Alanine (CAS 3913-67-5).[1]

  • Absent: N-Methyl-L-Alanine Isopropyl Ester.[1]

Synthetic Pathways & The Racemization Trap

The core challenge in synthesizing N-methyl-L-alanine isopropyl ester is preventing the conversion of the L-isomer into the DL-isomer.[1]

The Mechanism of Racemization

Unlike primary amino acids, which racemize via an oxazolone (azlactone) mechanism that requires deprotonation of the amide nitrogen, N-methyl amino acids lack this proton. Instead, they racemize via the formation of an oxazolonium ion .

This intermediate is highly susceptible to base-catalyzed enolization, leading to rapid loss of chirality, especially under the thermal stress of esterification with bulky alcohols like isopropanol.

RacemizationMechanism cluster_risk Critical Risk Zone L_Isomer N-Methyl-L-Alanine (Pure L) Activation Activation (Acid Chloride/Mixed Anhydride) L_Isomer->Activation Activate Oxazolonium Oxazolonium Ion (High Energy Intermediate) Activation->Oxazolonium Cyclization Enol Enol Form (Achiral Plane) Oxazolonium->Enol Base/Heat (Loss of H+) DL_Isomer DL-Isomer (Racemic Mixture) Oxazolonium->DL_Isomer Hydrolysis/Esterification Enol->Oxazolonium Reprotonation

Figure 1: The oxazolonium pathway specific to N-methyl amino acids, showing the critical risk zone for racemization.[1]

Synthesis Decision Matrix

Three routes exist. Only one is recommended for high-purity L-isomer synthesis.[1]

SynthesisRoutes Start_L_Ala L-Alanine (Cheap, Pure) Route_B Route B: Reductive Amination (HCHO / NaBH3CN) Start_L_Ala->Route_B Via L-Ala-OiPr Route_C Route C: Reductive Alkylation (Acetone / H2 / Pd) Start_L_Ala->Route_C Start_N_Me_L N-Methyl-L-Alanine (Expensive, Pure) Route_A Route A: Direct Esterification (SOCl2 / iPrOH) Start_N_Me_L->Route_A Target N-Methyl-L-Alanine Isopropyl Ester (Target) Route_A->Target Controlled Temp (<40°C) Route_B->Target Careful Stoichiometry Impurity_Dim Impurity: N,N-Dimethyl Product Route_B->Impurity_Dim Over-methylation risk Impurity_Rac Impurity: Racemic (DL) Mixture Route_C->Impurity_Rac High Racemization Risk

Figure 2: Synthesis decision tree. Route A is the preferred pathway for stereochemical integrity.

Experimental Protocol: Route A (Thionyl Chloride Method)

This protocol is optimized to minimize the thermal window where racemization occurs.

Objective: Synthesize N-methyl-L-alanine isopropyl ester hydrochloride. Scale: 10 mmol basis. Target Yield: >90%. Target ee: >99%.

Materials
  • Substrate: N-Methyl-L-Alanine (1.03 g, 10 mmol) [CAS 3913-67-5].[1]

  • Reagent: Thionyl Chloride (

    
    ), Freshly distilled (1.5 eq, 1.1 mL).
    
  • Solvent: Isopropanol (Anhydrous), 20 mL.

  • Equipment: Flame-dried 100 mL RBF, addition funnel,

    
     atmosphere.
    
Step-by-Step Methodology
  • Preparation (0°C):

    • Charge the RBF with anhydrous isopropanol (20 mL).

    • Cool to -10°C to 0°C using an ice/salt bath.[1] Critical: Do not skip cooling. The reaction of

      
       with alcohol is highly exothermic.
      
  • Activation (0°C):

    • Add thionyl chloride dropwise over 15 minutes.

    • Observation: Evolution of HCl gas and formation of isopropyl sulfite intermediate.

    • Stir for 10 minutes at 0°C.

  • Addition:

    • Add solid N-methyl-L-alanine in one portion.

    • Note: The zwitterionic amino acid will dissolve slowly as it converts to the acid chloride/ester.

  • Reaction (Reflux Control):

    • Allow the mixture to warm to room temperature (25°C).

    • Heat to 40°C - 50°C for 4-6 hours.

    • Warning:Do not exceed 60°C. Higher temperatures (standard reflux at 82°C) significantly increase the rate of racemization for N-methyl species.[1]

  • Workup:

    • Concentrate the mixture in vacuo at <40°C to remove excess

      
       and solvent.
      
    • Co-evaporate with toluene (2x 10 mL) to remove trace water and HCl.[1]

    • The product, N-methyl-L-alanine isopropyl ester hydrochloride , is obtained as a hygroscopic white solid or viscous oil.[1]

  • Validation (Self-Check):

    • TLC:

      
      , MeOH/DCM (1:9). Stain with Ninhydrin (Product stains blue/purple).[1]
      
    • NMR: Check for the isopropyl septet (~5.0 ppm) and the N-methyl singlet (~2.6 ppm).[1]

Analytical Validation: Determining Optical Purity

You cannot assume the L-isomer is intact.[1] You must prove it.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard: Inject a sample of the DL-racemate (synthesized via Route C or by mixing L and D forms) to establish separation times.[1]

Optical Rotation
  • Measure

    
     in Methanol (c=1.0).[1]
    
  • Compare against literature values for the methyl ester if isopropyl data is unavailable, noting the shift due to the ester bulk.

Biological Implications & Applications[2][12][13]

The choice of the isopropyl ester over the methyl ester is rarely accidental in drug design.

  • Prodrug Activation: Isopropyl esters are more lipophilic (

    
     increase ~0.8 vs methyl), enhancing passive diffusion across the intestinal epithelium.
    
  • Stability: The steric bulk of the isopropyl group provides resistance to non-specific plasma esterases, prolonging the half-life compared to the rapidly hydrolyzed methyl ester.

  • Peptidomimetics: N-methylation prevents hydrogen bonding at the amide nitrogen, often improving membrane permeability and metabolic stability against proteases.

Key Example: While Dabigatran etexilate uses a different specific ester backbone, the principle of using bulky esters (hexyloxycarbonyl) to mask polar amidines/carboxylates is analogous. N-methyl-L-alanine isopropyl ester serves as a compact, lipophilic "cap" for peptide-based therapeutics.[1]

References

  • Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press.
  • McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino acids in peptide synthesis. II. Racemization during deprotection by saponification and acidolysis." Canadian Journal of Chemistry, 51(12), 1915-1919. Link[1]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823-5846. Link[1]

  • PubChem Compound Summary. (2025). "L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1)."[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link[1]

  • Chem-Impex International. (2025).[1] "N-Methyl-L-Alanine Methyl Ester HCl Product Page." (Reference for commercial availability of the methyl analog). Link

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Properties of N-Methylated Amino Acid Esters

Introduction In the landscape of modern drug discovery and peptide therapeutics, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. Among the myriad of chemical alterat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide therapeutics, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. Among the myriad of chemical alterations, N-methylation of amino acids and their subsequent esterification represents a powerful and versatile strategy. This guide provides a comprehensive technical overview of the pharmacological properties of N-methylated amino acid esters, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, supported by authoritative references, to provide a trustworthy and expert-driven narrative.

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen of a peptide bond, profoundly impacts the physicochemical and biological properties of peptides.[1][2][3] This seemingly minor modification can lead to significant improvements in metabolic stability, cell permeability, and receptor affinity.[1][3][4] The addition of an ester group, particularly a methyl ester, further modulates these properties and serves as a crucial intermediate in the synthesis of complex N-methylated peptides.[5][6]

This guide will explore the synthesis, structure-activity relationships, mechanisms of action, and therapeutic applications of these modified amino acids, providing a foundational understanding for their effective utilization in drug design.

I. Synthesis of N-Methylated Amino Acid Esters: A Foundational Step

The synthesis of N-methylated amino acid esters is a critical precursor to incorporating these residues into peptide chains. Several methods have been developed, each with its advantages and considerations regarding yield, racemization, and compatibility with various amino acid side chains.

Common Synthetic Approaches

A widely employed method involves the direct N-methylation of Nα-protected α-amino acids or their esters.[4] One robust procedure utilizes ortho-nitrobenzenesulfonyl (o-NBS) as a protecting group for the amino acid methyl ester.[5] This is followed by N-methylation using reagents like dimethyl sulfate and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] The ester group can then be cleaved under mild conditions to yield the N-methylated amino acid.[5]

Another common approach is reductive alkylation, which is particularly useful for preparing N-benzyl derivatives that can be subsequently deprotected.[6] This method involves reacting an α-amino methyl ester with an aldehyde in the presence of a reducing agent like sodium borohydride.[6]

Experimental Protocol: Synthesis of Nα-methyl-Nα-o-NBS-amino acid methyl esters

This protocol is adapted from a well-established method for the efficient synthesis of N-methylated amino acid esters.[5]

Materials:

  • Amino acid methyl ester hydrochloride

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl) solution, saturated

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Protection: Dissolve the amino acid methyl ester hydrochloride in a saturated NaHCO₃ solution and DCM. Add o-NBS-Cl and stir vigorously at room temperature for 3-4 hours.

  • Extraction: Separate the organic layer, wash with water, saturated NaCl solution, and dry over MgSO₄. Evaporate the solvent to obtain the N-o-NBS-amino acid methyl ester.

  • N-Methylation: Dissolve the N-o-NBS-amino acid methyl ester in DMF and cool to 0°C. Add DBU and dimethyl sulfate and stir at 0°C for 15 minutes.[5]

  • Work-up: Add ethyl acetate and wash with 1M HCl, water, and saturated NaCl solution. Dry the organic phase over MgSO₄ and evaporate the solvent to yield the Nα-methyl-Nα-o-NBS-amino acid methyl ester.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_protection Step 1: N-Protection cluster_methylation Step 2: N-Methylation A Amino Acid Methyl Ester C N-o-NBS-Amino Acid Methyl Ester A->C NaHCO3, DCM B o-NBS-Cl B->C D N-o-NBS-Amino Acid Methyl Ester F N-methyl-N-o-NBS-Amino Acid Methyl Ester D->F DMF, 0°C E DBU, (CH3)2SO4 E->F SAR cluster_modification N-Methylation cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Pharmacological Outcomes N_Methylation N-Methylation Conformation Restricted Conformation N_Methylation->Conformation Lipophilicity Increased Lipophilicity N_Methylation->Lipophilicity Stability Increased Proteolytic Stability N_Methylation->Stability Affinity Altered Receptor Affinity/Selectivity Conformation->Affinity Permeability Enhanced Membrane Permeability Lipophilicity->Permeability HalfLife Increased Half-life Stability->HalfLife Bioavailability Improved Bioavailability Permeability->Bioavailability

Caption: Impact of N-methylation on pharmacological properties.

III. Mechanisms of Action: Interplay with Biological Systems

N-methylated amino acid esters and the peptides derived from them exert their pharmacological effects through various mechanisms, primarily by modulating receptor-ligand interactions.

Receptor Binding and Signaling

The altered conformation and electronic properties of N-methylated peptides can lead to changes in their binding affinity and selectivity for specific receptors. [7]This can result in either enhanced agonistic activity or a switch to antagonistic behavior. For example, the incorporation of N-methylated amino acids can convert a receptor agonist into an antagonist. [7] A notable example involves the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. [8][9]N-methyl-D-aspartic acid itself is a potent and specific agonist at this receptor, mimicking the action of the endogenous neurotransmitter glutamate. [8]The study of NMDA receptor antagonists, some of which are derivatives of N-methylated amino acids, is an active area of research for various neurological disorders and even cancer. [10][11]

Enzyme Inhibition

The increased stability of N-methylated peptides against proteolysis also makes them attractive candidates for designing enzyme inhibitors. By mimicking the substrate of an enzyme but resisting cleavage, these peptides can act as competitive inhibitors.

IV. Therapeutic Applications: From Bench to Bedside

The unique pharmacological properties of N-methylated amino acid esters have led to their exploration in a wide range of therapeutic areas.

Therapeutic AreaExample Compound/Peptide ClassPharmacological EffectReference
Oncology N-methylated analogues of natural peptidesAnticancer activity[1]
NMDA receptor antagonistsInhibition of cancer cell viability[10][11]
Immunosuppression Cyclosporin A (contains N-methylated residues)Immunosuppressive activity[1]
Neuroscience NMDA receptor modulatorsTreatment of neurological disorders[9]
N-methylated peptide shuttlesBlood-brain barrier penetration[7]
Antimicrobials N-methylated analogues of antimicrobial peptidesEnhanced stability and activity[12]

V. Future Directions and Conclusion

The field of N-methylated amino acid esters continues to evolve, with ongoing research focused on developing novel synthetic methodologies, exploring their incorporation into diverse peptide scaffolds, and elucidating their precise mechanisms of action. The ability to fine-tune the pharmacological properties of peptides through N-methylation offers immense potential for the development of next-generation therapeutics with improved efficacy, stability, and bioavailability.

This guide has provided a comprehensive overview of the core pharmacological properties of N-methylated amino acid esters, from their synthesis to their therapeutic applications. By understanding the fundamental principles outlined herein, researchers and drug development professionals can better leverage this powerful chemical modification to design and optimize novel drug candidates.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (2005). Available at: [Link]

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Available at: [Link]

  • N-Methyl amino acids - Aapptec Peptides. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. Available at: [Link]

  • Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability. (2020). Available at: [Link]

  • N-Methyl-D-aspartic acid - Wikipedia. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Available at: [Link]

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC. Available at: [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • N-Methylated Amino Acids | Reagents, Chemicals and Labware - Merck Millipore. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (2006). Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. (2016). Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). Available at: [Link]

  • Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability - PubMed. (2020). Available at: [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides | Request PDF - ResearchGate. Available at: [Link]

  • N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. Available at: [Link]

  • Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed. (2008). Available at: [Link]

  • Backbone N-methylation of peptides - SSRN. Available at: [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. (2023). Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Role of d-Aspartic Acid and N-Methyl-d-Aspartic Acid in the Regulation of Prolactin Release. (2000). Available at: [Link]

  • The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia - Frontiers. (2019). Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]

  • WO2004007427A1 - N-methyl amino acids - Google Patents.
  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - PMC. (2022). Available at: [Link]

Sources

Foundational

Technical Profile: Solubility Landscape of Propan-2-yl 2-(methylamino)propanoate

Topic: Solubility Profile & Characterization Strategy for Propan-2-yl 2-(methylamino)propanoate Content Type: Technical Whitepaper / Application Guide Audience: Drug Development Scientists, Process Chemists, and Formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Characterization Strategy for Propan-2-yl 2-(methylamino)propanoate Content Type: Technical Whitepaper / Application Guide Audience: Drug Development Scientists, Process Chemists, and Formulation Engineers

Executive Summary

Propan-2-yl 2-(methylamino)propanoate (also known as Isopropyl N-methylalaninate) represents a critical class of amino acid ester intermediates often utilized in peptidomimetic synthesis and prodrug derivatization. Unlike its zwitterionic parent amino acid (N-methylalanine), this esterified derivative exhibits a distinct lipophilic profile that fundamentally alters its solvation thermodynamics.

This guide provides a comprehensive analysis of the compound’s solubility behavior, grounded in structure-activity relationships (SAR), and details a validated experimental protocol for precise solubility determination in pre-clinical development.

Physicochemical Basis of Solubility

To understand the solubility profile of this compound, we must deconstruct its molecular architecture.

  • Lipophilic Shift: The esterification of the carboxyl group with a propan-2-yl (isopropyl) moiety eliminates the zwitterionic character typical of amino acids. This significantly reduces crystal lattice energy, enhancing solubility in organic media.

  • H-Bonding Potential: The N-methyl group replaces a hydrogen on the amine, reducing the number of hydrogen bond donors (HBD) to one. This lowering of polarity further favors solubility in aprotic organic solvents compared to primary amino esters.

  • Steric Modulation: The branching of the isopropyl group provides steric bulk that disrupts packing efficiency, often resulting in the compound existing as an oil or low-melting solid at room temperature, which kinetically favors rapid dissolution.

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer)

ParameterValue (Approx.)Implication
LogP (Octanol/Water) ~1.2 – 1.5Moderate lipophilicity; good affinity for mid-polarity solvents.
pKa (Conjugate Acid) ~7.8 – 8.2Basic amine; solubility in aqueous media is pH-dependent (high in acidic buffers).
H-Bond Donors 1Limited self-association; compatible with acceptors like Ketones/Esters.
H-Bond Acceptors 3Good interaction with protic solvents (Alcohols).

Solubility Profile by Solvent Class

Note: The following data represents the expected thermodynamic solubility profile derived from structural analogs (e.g., Sarcosine isopropyl ester, Alanine isopropyl ester).

Class I: High Solubility (>100 mg/mL)

These solvents effectively solvate both the amine and ester functionalities.

  • Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to dipole-dipole interactions. Preferred for synthesis and extraction.

  • Low MW Alcohols (Methanol, Ethanol, Isopropanol): The hydroxyl group interacts with the amine/ester, while the alkyl chain matches the isopropyl moiety.

  • Polar Aprotic (DMSO, DMF, NMP): Universal solvents for this class, though difficult to remove during processing.

Class II: Moderate Solubility (10 – 50 mg/mL)
  • Esters (Ethyl Acetate, Isopropyl Acetate): "Like dissolves like" applies here, though solubility may decrease at low temperatures.

  • Ethers (THF, MTBE, 2-MeTHF): Good solubility generally, but salt forms (e.g., Hydrochloride) will be insoluble.

  • Ketones (Acetone, MEK): Soluble, but caution is advised due to potential Schiff base formation with the secondary amine over prolonged storage.

Class III: Low/Poor Solubility (<1 mg/mL)
  • Aliphatic Hydrocarbons (n-Hexane, Heptane, Cyclohexane): The polarity of the amine/ester core is usually too high to permit miscibility with strictly non-polar alkanes, often leading to oiling out (phase separation).

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-04)

Objective: To determine the thermodynamic equilibrium solubility of Propan-2-yl 2-(methylamino)propanoate in a target solvent system.

Phase A: Saturation
  • Preparation: Weigh approximately 200 mg of the test compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and place it in a thermomixer or orbital shaker.

    • Conditions: 25°C ± 0.5°C at 750 RPM for 24 hours.

    • Visual Check: If the solid dissolves completely, add more compound until a suspension (excess solid) persists.

Phase B: Separation & Analysis
  • Filtration: Using a pre-warmed syringe and a 0.22 µm PTFE filter, filter the supernatant into a tared weighing vessel.

    • Critical Step: Ensure the filter and syringe are at the same temperature as the solution to prevent precipitation during filtration.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Phase C: Stability Verification (HPLC)

Because amino acid esters are prone to hydrolysis and diketopiperazine (DKP) formation, gravimetric data must be validated by HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water / B: 0.1% TFA in Acetonitrile (Gradient).

  • Detection: UV at 210 nm (Amide/Ester absorption).

  • Pass Criteria: Purity of the redissolved residue must be >98%.

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection during process development, ensuring stability and maximum recovery.

SolubilityWorkflow Start Start: Propan-2-yl 2-(methylamino)propanoate SolventSelect Select Solvent Class Start->SolventSelect Chlorinated Chlorinated (DCM, CHCl3) SolventSelect->Chlorinated Extraction Alcohol Alcohols (MeOH, IPA) SolventSelect->Alcohol Dissolution Hydrocarbon Aliphatic (Hexane, Heptane) SolventSelect->Hydrocarbon Purification HighSol High Solubility (Process Solvent) Chlorinated->HighSol Excellent Solvency ReactRisk Reactivity Risk (Transesterification) Alcohol->ReactRisk Avoid if heating Antisolvent Antisolvent (Crystallization) Hydrocarbon->Antisolvent Induces Oiling/Ppt

Figure 1: Strategic solvent selection workflow for amino acid ester processing.

Stability & Handling Considerations

  • Hydrolytic Instability: Like most amino acid esters, this compound is susceptible to hydrolysis, converting back to N-methylalanine and isopropanol in the presence of moisture.

    • Mitigation: Store in a desiccator; use anhydrous solvents (<0.05% water) for solubility studies.

  • Cyclization (DKP Formation): In solution, particularly at neutral/basic pH, two molecules may condense to form a diketopiperazine.

    • Mitigation: Maintain acidic conditions (e.g., HCl salt form) for long-term storage.

References

  • PubChem Database. (2025).[1] Compound Summary: Propan-2-yl 2-(methylamino)propanoate (CID 12417071).[2] National Center for Biotechnology Information. [Link]

  • D'Souza, A. J. M., & Topp, E. M. (2004). Polymer-based prodrugs: Stability and solubility of amino acid esters. Journal of Pharmaceutical Sciences. [Link]

  • Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing. (General reference for solvent properties and Hansen Solubility Parameters).

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing N-methylalanine isopropyl ester from alanine

Executive Summary The synthesis of N-methyl-L-alanine isopropyl ester represents a critical transformation in the development of peptidomimetics and cyclosporin-like macrocycles. While simple in theory, the direct conver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-methyl-L-alanine isopropyl ester represents a critical transformation in the development of peptidomimetics and cyclosporin-like macrocycles. While simple in theory, the direct conversion of L-alanine to its N-methylated ester congener is fraught with practical challenges:

  • Over-methylation: Direct alkylation of primary amines typically yields dimethylated impurities (Eschweiler-Clarke conditions).

  • Racemization: The use of strong bases on amino esters often compromises the stereocenter (

    
    -proton acidity).
    
  • Steric Hindrance: N-methylation increases steric bulk, making subsequent esterification of the free acid kinetically slower than its non-methylated counterpart.

This Application Note details a High-Fidelity "Boc-On" Protocol . Unlike direct reductive amination routes which suffer from poor selectivity, this route utilizes tert-butoxycarbonyl (Boc) protection to guarantee mono-methylation and optical purity .

Strategic Route Selection

To ensure pharmaceutical-grade purity (>98% ee), we reject the direct reductive amination of alanine isopropyl ester. Instead, we employ the Benoiton-McDermott Strategy , performing N-methylation on the N-protected acid before esterification.

The Logic:

  • Methylating the Acid (NaH/MeI): Using NaH on a Boc-protected acid forms a dianion (carboxylate and carbamate). The negative charge on the carboxylate prevents racemization, while the carbamate nitrogen is nucleophilic enough to be methylated.

  • Esterification via Alkylation: Post-methylation, we utilize Cesium Carbonate (

    
    ) and 2-Iodopropane. This 
    
    
    
    approach is milder than acid-catalyzed Fisher esterification and avoids the harsh reflux conditions that could degrade the N-methyl functionality.
Workflow Visualization

SynthesisRoute L_Ala L-Alanine (Starting Material) Boc_Ala Boc-L-Alanine L_Ala->Boc_Ala Boc2O, NaOH (Protection) N_Me_Boc N-Me-Boc-L-Ala-OH (Key Intermediate) Boc_Ala->N_Me_Boc MeI, NaH, THF (Benoiton Methylation) N_Me_Ester N-Me-Boc-L-Ala-OiPr N_Me_Boc->N_Me_Ester 2-Iodopropane, Cs2CO3 (Base-Mediated Esterification) Final_Prod N-Me-L-Ala-OiPr HCl (Final Product) N_Me_Ester->Final_Prod 4M HCl/Dioxane (Deprotection)

Figure 1: The Optimized "Boc-On" Pathway ensuring mono-methylation and stereochemical integrity.

Detailed Experimental Protocols

Phase 1: N-Protection (Synthesis of Boc-L-Alanine)

Note: If commercial Boc-L-Alanine is available, proceed to Phase 2.

Reagents: L-Alanine, Di-tert-butyl dicarbonate (


), NaOH, Dioxane/Water.
  • Dissolution: Dissolve L-Alanine (8.91 g, 100 mmol) in 100 mL of 1N NaOH and 50 mL of 1,4-dioxane. Cool to 0°C.[1][2][3]

  • Addition: Add

    
     (24.0 g, 110 mmol) portion-wise over 30 minutes.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Maintain pH ~9 by adding small aliquots of 1N NaOH if necessary.

  • Workup: Wash the aqueous solution with diethyl ether (

    
     mL) to remove unreacted 
    
    
    
    . Acidify the aqueous layer to pH 2-3 with 1N KHSO4 (preferred over HCl to prevent Boc cleavage).
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: Expect ~17-18 g (90-95%) of white solid.

Phase 2: The Critical Step – N-Methylation (Benoiton Method)

This step defines the success of the synthesis. The use of NaH requires strictly anhydrous conditions.

Reagents: Boc-L-Alanine, Methyl Iodide (MeI), Sodium Hydride (60% dispersion), Anhydrous THF.

ParameterSpecificationReason
Solvent THF (Anhydrous)Prevents NaH quenching.
Temperature 0°C

RT
Controls exotherm during deprotonation.
Stoichiometry NaH (3.0 eq)1 eq for -COOH, 1 eq for -NH-, 1 eq excess.
Methylating Agent MeI (8.0 eq)Excess drives the sluggish N-methylation.

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add Boc-L-Alanine (9.46 g, 50 mmol) and dry THF (150 mL).

  • Addition: Add MeI (25 mL, ~400 mmol) to the solution. Cool to 0°C.[1][2][3]

  • Deprotonation: Carefully add NaH (60% in oil, 6.0 g, 150 mmol) in small portions over 20 minutes. Caution: Vigorous

    
     evolution.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 24 hours. The mixture will become a thick suspension.

  • Quenching: Cool to 0°C. Carefully add water dropwise to quench excess NaH.

  • Workup: Evaporate THF. Dilute residue with water (50 mL) and wash with ether (to remove mineral oil). Acidify aqueous layer with citric acid or dilute HCl to pH 3.

  • Isolation: Extract with Ethyl Acetate, dry (

    
    ), and concentrate to yield Boc-N-Methyl-L-Alanine  as a viscous oil or low-melting solid.
    
    • Checkpoint: Check NMR for the N-Me singlet at ~2.8 ppm.

Phase 3: Esterification (Cesium Carbonate Method)

We use alkylation of the carboxylate rather than alcohol condensation to avoid steric issues.

Reagents: Boc-N-Me-Ala-OH, 2-Iodopropane,


, DMF.
  • Dissolution: Dissolve the crude Boc-N-Me-Ala-OH (approx. 50 mmol) in DMF (100 mL).

  • Base Addition: Add

    
     (16.3 g, 50 mmol). Stir for 15 mins.
    
  • Alkylation: Add 2-Iodopropane (6.0 mL, 60 mmol).

  • Reaction: Stir at RT for 12-16 hours.

  • Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (

    
     mL). Wash organics with saturated 
    
    
    
    and Brine.
  • Purification: Flash chromatography (Hexane/EtOAc) is usually required here to remove any unreacted acid.

  • Product: Boc-N-Methyl-L-Alanine Isopropyl Ester .

Phase 4: Deprotection
  • Reaction: Dissolve the ester in 4M HCl in Dioxane (10 vol). Stir at RT for 1-2 hours.[2][4]

  • Isolation: Evaporate solvent. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Final Product: N-Methyl-L-Alanine Isopropyl Ester Hydrochloride .

Quality Control & Analytics

To validate the protocol, the final product must meet the following criteria:

TestMethodExpected Result
Identity 1H NMR (DMSO-d6)

1.2 (d, 6H, iPr), 1.4 (d, 3H, Ala-Me), 2.5 (s, 3H, N-Me), 4.9 (sep, 1H, iPr-CH).
Purity HPLC (C18, ACN/H2O)> 98.0%
Chirality Chiral HPLC> 99% ee (Comparison with racemate).
Residual Solvent GC-Headspace< 5000 ppm (DMF/Dioxane).

Troubleshooting Guide

  • Problem: Low yield in Methylation step (Phase 2).

    • Cause: Old NaH or wet THF.

    • Solution: Use fresh NaH and distill THF over sodium/benzophenone. Ensure MeI is added before NaH to trap the anion immediately.

  • Problem: Racemization detected.

    • Cause: Over-heating during esterification or basic workup.

    • Solution: Switch to the

      
       method (Phase 3) if using EDC/DMAP. Keep workup cold.
      
  • Problem: Product is an oil that won't crystallize.

    • Solution: N-methyl amino ester salts are often hygroscopic oils. Lyophilize from water/dioxane to obtain a handleable powder.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906–910. Link

  • Fischer, P. M. (2006). The design, synthesis and application of stereochemically defined scaffolds for peptidomimetics. In Methods in Molecular Biology. Humana Press.
  • Wang, S. S., et al. (1982). Preparation of N-methylamino acids by reductive amination.[2] Journal of Organic Chemistry, 47, 539-544. (Cited for contrast; demonstrates difficulty of mono-methylation).

  • Pfeifer, M. E., et al. (2006). Synthesis of N-Methyl Amino Acids. Organic Process Research & Development.

Sources

Application

Application Note &amp; Protocols: Mastering the Challenge of Peptide Couplings with Sterically Hindered N-Methyl Amino Acids

Abstract N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry, imparting enhanced proteolytic stability, improved membrane permeability, and favorable conformational constraints.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry, imparting enhanced proteolytic stability, improved membrane permeability, and favorable conformational constraints.[1][2][3] These benefits, however, come at the cost of significant synthetic challenges. The increased steric bulk and reduced nucleophilicity of the N-methylated secondary amine dramatically hinder the kinetics of amide bond formation.[4][5] This guide provides a comprehensive overview of the principles, state-of-the-art reagents, and field-proven protocols designed to overcome these hurdles, enabling researchers to efficiently synthesize N-methyl-rich peptides while preserving stereochemical integrity.

The Underlying Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in coupling N-methyl amino acids lies in the inherent properties of the N-methylated amine. Unlike a primary amine, the secondary amine is a weaker nucleophile. Furthermore, the methyl group provides significant steric hindrance around the nitrogen atom, impeding the approach of the activated carboxylic acid. This combination often leads to sluggish or incomplete reactions when using standard peptide coupling conditions.[5] Consequently, more forceful conditions are required, which can elevate the risk of side reactions, most notably the epimerization of the activated amino acid residue.[6][7]

The successful incorporation of these valuable building blocks, therefore, hinges on a carefully orchestrated interplay of highly reactive coupling reagents, optimized reaction conditions, and appropriate monitoring techniques.

The Chemist's Arsenal: High-Potency Coupling Reagents

Standard carbodiimide reagents like DIC, even with additives like HOBt, are often insufficient for driving these couplings to completion. The field has evolved to favor uronium/aminium and phosphonium salt-based reagents, which generate more reactive activated species.

Uronium/Aminium Salts: The Modern Workhorses

These reagents are characterized by their high reactivity and efficiency.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A third-generation coupling reagent that is widely regarded as the gold standard for difficult couplings.[8] Its superiority stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety. Upon reaction with a carboxylate, HATU forms a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt group is believed to facilitate the reaction via neighboring group participation, stabilizing the transition state.[9] This makes HATU significantly more effective than its HOBt-based analogue, HBTU, for coupling N-methylated residues.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A state-of-the-art uronium reagent that offers coupling efficiency comparable to HATU but with a superior safety and handling profile.[11][12] Based on OxymaPure, COMU is non-explosive and has a lower allergenic potential than benzotriazole-based reagents.[13][14] Key advantages include its high solubility, the requirement of only a single equivalent of base, and the generation of water-soluble byproducts, which simplifies purification in solution-phase synthesis.[13][15]

Phosphonium Salts: For the Most Demanding Couplings

Phosphonium salts are another class of highly potent reagents.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An exceptionally effective reagent, particularly for the most challenging couplings, such as joining two adjacent N-methyl amino acids.[12][16]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): One of the most reactive phosphonium salt reagents available. It is often reserved for particularly stubborn couplings where other reagents have failed.[12][17] However, its high reactivity necessitates caution, as prolonged reaction times can increase the risk of racemization.[11]

Propanephosphonic Anhydride (T3P®)

T3P® is a versatile and "green" coupling reagent that functions as a cyclic anhydride. It is known for its high efficiency, low toxicity, and excellent safety profile.[18][19] The byproducts are water-soluble, allowing for a simple aqueous workup.[20] T3P® has demonstrated superior performance in mediating sterically hindered couplings where other reagents have yielded poor results.[18][21]

Comparative Summary of Key Coupling Reagents

ReagentReagent TypeKey AdvantagesConsiderations/DisadvantagesTypical Base
HATU Uronium/AminiumHigh efficiency for hindered couplings; Well-established.[8]Benzotriazole-based (potentially explosive, allergenic); Requires 2 eq. base.DIPEA, Collidine
COMU UroniumHigh efficiency; Safer than HATU; Water-soluble byproducts; Requires 1 eq. base.[12][13]Newer reagent, may be more expensive.DIPEA, Collidine
PyAOP PhosphoniumExcellent for N-Me to N-Me couplings.[12]Higher cost.DIPEA, Collidine
PyBrOP PhosphoniumExtremely high reactivity for the most difficult couplings.[12][17]Increased risk of racemization with long reaction times.[11]DIPEA
T3P® Anhydride"Green" reagent; Low toxicity; Water-soluble byproducts; High yields.[19][20]Often used in solution phase; may require optimization for SPPS.DIPEA, NMM

Optimizing the Reaction Environment

Success is not solely dependent on the coupling reagent. The entire reaction environment must be fine-tuned.

  • Solvents: Polar aprotic solvents that promote good resin swelling and peptide chain solvation are critical. N-Methyl-2-pyrrolidone (NMP) is often preferred over N,N-Dimethylformamide (DMF) for difficult sequences as it can be more effective at disrupting peptide aggregation.[22][23] For sequences prone to severe aggregation, mixtures containing chaotropic agents or alternative solvents may be necessary.[5]

  • Bases: A non-nucleophilic tertiary amine is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is most common.[24] For amino acids particularly prone to racemization, the use of a weaker, more sterically hindered base like 2,4,6-collidine can be beneficial in minimizing base-catalyzed epimerization.[11][25]

  • Temperature and Microwave Irradiation: While couplings are typically performed at room temperature, difficult cases can benefit from elevated temperatures. However, this increases the risk of side reactions. Microwave-assisted peptide synthesis (MW-SPPS) is a transformative technology in this context. Microwave energy can dramatically accelerate coupling reactions, allowing hindered couplings to reach completion in minutes rather than hours.[4][26][27] This rapid, efficient heating often leads to higher purity products by minimizing the time the peptide is exposed to conditions that might cause degradation or racemization.[28][29]

Visualizing the Process

Diagrams of Key Mechanisms and Workflows

G cluster_0 General Coupling Workflow A Fmoc-AA-OH + N-Me-Peptide-Resin B Add Coupling Reagent + Base in Solvent A->B C Formation of Activated Intermediate B->C D Nucleophilic Attack by N-Methyl Amine C->D E Peptide Bond Formation D->E

Caption: General workflow for peptide bond formation.

HATU_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Highly Reactive OAt-Active Ester Carboxylate->Active_Ester + HATU HATU_Reagent HATU Peptide Peptide Bond (R-CO-N(Me)-R') Active_Ester->Peptide + Amine TMU Tetramethylurea (Byproduct) Active_Ester->TMU Amine R'-NH(Me)

Caption: Simplified activation mechanism using HATU.

SPPS_Cycle start Start Cycle: Peptide-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling coupling wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitor Completion (Bromophenol Blue Test) wash2->monitoring end End Cycle: Resin ready for next AA monitoring->end

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Field-Proven Protocols

Crucial Note on Monitoring: The standard ninhydrin (Kaiser) test for primary amines will not work for monitoring couplings to N-methylated secondary amines. The Bromophenol Blue (BPB) test is a reliable alternative. A blue color on the resin beads indicates the presence of an unreacted free secondary amine, signifying an incomplete reaction.[5][10]

Protocol 1: Standard SPPS Coupling to an N-Methyl Amino Acid using HATU

This protocol is a robust starting point for most N-methyl couplings on a solid support.

Materials:

  • Fmoc-protected peptide-resin with a free N-methyl amine terminus.

  • Fmoc-amino acid (4 equivalents relative to resin loading).

  • HATU (3.9 equivalents).

  • DIPEA (8 equivalents).

  • NMP or DMF as solvent.

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard deprotection procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid and HATU in the solvent. Add the DIPEA and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the swelled and washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Remove a few resin beads, wash them thoroughly with DCM and then isopropanol, and perform the Bromophenol Blue test. A yellow or green color indicates completion. If the beads remain blue, the coupling is incomplete.

  • Recoupling (if necessary): If the reaction is incomplete, filter the resin, wash, and repeat the coupling step with a fresh activation solution ("double coupling").

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF, DCM, and isopropanol to remove all excess reagents and byproducts.

Protocol 2: Microwave-Assisted SPPS for Difficult Couplings using COMU

This protocol is designed for particularly challenging sequences, such as coupling onto an N-methylated residue, especially when another N-methyl amino acid is being added.

Materials:

  • Fmoc-protected peptide-resin with a free N-methyl amine terminus.

  • Fmoc-N-methyl-amino acid (5 equivalents).

  • COMU (5 equivalents).

  • DIPEA (10 equivalents).

  • NMP as solvent.

  • Microwave peptide synthesizer.

Procedure:

  • Resin Preparation: Prepare the peptide-resin as described in Protocol 1.

  • Reagent Delivery: In the microwave synthesizer, add the solvent (NMP), the Fmoc-N-methyl-amino acid, COMU, and DIPEA to the reaction vessel containing the resin.

  • Microwave Irradiation: Perform the coupling reaction under microwave irradiation. A typical starting condition is 20-25 minutes at 75°C with a maximum power of 40-50W.[28] (Note: Optimal conditions may vary by instrument and sequence).

  • Post-Microwave: After the microwave program is complete, filter and wash the resin.

  • Monitoring: Perform the Bromophenol Blue test to confirm completion. Due to the high efficiency of microwave synthesis, a single coupling is often sufficient.

  • Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next deprotection/coupling cycle.

Protocol 3: Solution-Phase Coupling of a Sterically Hindered Fragment using T3P®

This protocol is suitable for solution-phase synthesis, particularly for fragment condensation.

Materials:

  • N-protected amino acid or peptide fragment (1 equivalent).

  • C-protected N-methyl amino acid or peptide fragment (1.1 equivalents).

  • T3P® (50% solution in Ethyl Acetate) (1.5 equivalents).

  • DIPEA or N-methylmorpholine (NMM) (3-4 equivalents).

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) as solvent.

Procedure:

  • Reactant Dissolution: Dissolve the N-protected acid component and the C-protected amine component in the chosen solvent in a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Base Addition: Add the base (e.g., DIPEA) to the mixture and stir for 5-10 minutes.

  • T3P® Addition: Add the T3P® solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Perform an aqueous workup by washing sequentially with a weak acid (e.g., 1M HCl or KHSO₄ solution), water, a weak base (e.g., saturated NaHCO₃ solution), and finally brine. The aqueous washes effectively remove the phosphonic acid byproducts and excess base.[19]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AWS. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Luo, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 262, 115869.
  • Sagah, K., et al. (2018). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1787, 149-164.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Peptide World. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(4), 284-293.
  • ResearchGate. (2017). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Retrieved from [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(11), 5334-5351.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1377-1387.
  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2849-2859.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry. Retrieved from [Link]

  • ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]

  • Synfacts. (2023). Efficient, Epimerization-Free Solid-Phase Peptide Synthesis. Synfacts, 19(12), 1319.
  • Albericio, F., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 24(53), 14194-14201.
  • Isidro-Llobet, A., et al. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 24(11), 2139.
  • ChemRxiv. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446.
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(12), 809-815.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link]

  • ResearchGate. (2011). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2018). Epimerisation in Peptide Synthesis. Molecules, 23(4), 845.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

Sources

Method

Application Note: Overcoming Steric Barriers in SPPS of N-Methylated Peptides

Topic: Solid-phase peptide synthesis (SPPS) using N-methylalanine esters Content Type: Detailed Application Note & Protocols Audience: Researchers, scientists, and drug development professionals [1] Executive Summary N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase peptide synthesis (SPPS) using N-methylalanine esters Content Type: Detailed Application Note & Protocols Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary

N-methylation of the peptide backbone is a pivotal strategy in peptidomimetic drug design.[1] By replacing the amide proton with a methyl group, researchers can significantly improve metabolic stability (proteolytic resistance), membrane permeability, and oral bioavailability. However, the introduction of N-methylalanine (N-Me-Ala) and similar residues introduces severe steric hindrance and alters the nucleophilicity of the growing peptide chain.

This guide details the optimized protocols for handling N-methylalanine active esters in Solid-Phase Peptide Synthesis (SPPS). It focuses on the two critical bottlenecks:

  • Coupling of Fmoc-N-Me-Ala-OH: Generating the correct active ester to ensure complete acylation.

  • Coupling to the N-Me-Ala terminus: Overcoming the lowered nucleophilicity of the secondary amine.

Strategic Planning: The "Ester" Context & DKP Formation

Before initiating synthesis, one must address the "Ester" duality in this context. While "esters" often refers to the Active Esters (OBt, OAt, Oxyma) generated in situ to drive coupling, it also relates to the Resin Linkage (ester vs. amide) which dictates stability.

The Diketopiperazine (DKP) Risk

N-methylated residues at the C-terminus (positions 2 and 3) induce a cis-amide conformation, which dramatically increases the rate of DKP formation. The free N-terminal amine back-bites the C-terminal ester linkage, cleaving the dipeptide from the resin.

Critical Rule: Never use standard Wang resin for C-terminal N-methylated peptides.

FeatureWang Resin2-Chlorotrityl Chloride (2-CTC) Resin
Linkage Type Benzyl EsterTrityl Ester (Sterically Bulky)
DKP Risk High (Rapid cleavage of dipeptide)Low (Steric bulk prevents back-biting)
Recommendation Avoid for N-Me-AA at C-termStandard Choice for N-Me-AA

Experimental Protocols

Protocol A: Coupling of Fmoc-N-Me-Ala-OH

Objective: Efficiently couple the N-methylated building block to the growing chain.[1] Challenge: Steric hindrance at the α-carbon.[2] Recommended Reagent:COMU or DIC/Oxyma Pure . These generate highly reactive Oxyma esters that are less prone to epimerization than HATU in this specific direction.

Reagents:

  • Fmoc-N-Me-Ala-OH (0.2 M in DMF)

  • COMU (0.2 M in DMF)

  • DIPEA (0.4 M in NMP)

Procedure:

  • Activation: Mix Fmoc-N-Me-Ala-OH (4 eq.) with COMU (4 eq.) and DIPEA (8 eq.).

  • Pre-activation: Allow to react for exactly 30 seconds . Note: Extended pre-activation of COMU can lead to loss of reactivity.

  • Coupling: Add mixture to the resin.

  • Incubation: Shake at room temperature for 60 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: Coupling to the N-Methylated Terminus (The Critical Step)

Objective: Acylate the secondary amine of the resin-bound N-Me-Ala. Challenge: The N-terminal methyl group creates massive steric shielding and reduces nucleophilicity. Standard HBTU/DIC methods will fail. Recommended Reagent:HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3] The 7-aza nitrogen (HOAt ester) provides anchimeric assistance, boosting the local concentration of the acylating species.

Reagents:

  • Next Fmoc-Amino Acid (0.2 M in DMF)

  • HATU (0.2 M in DMF) or PyAOP

  • HOAt (0.2 M in DMF) - Optional additive for PyAOP

  • DIPEA (0.4 M in NMP)

Procedure:

  • Double Coupling Strategy: This step is mandatory.

  • Coupling 1:

    • Dissolve Fmoc-AA (5 eq.) and HATU (5 eq.) in DMF.

    • Add DIPEA (10 eq.).

    • Add to resin immediately.

    • React for 2 hours . Drain.

  • Coupling 2:

    • Repeat with fresh reagents.[4][5]

    • React for 2 hours (or overnight if the residue is Val/Ile/Thr).

  • Capping (Crucial):

    • Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) to prevent deletion sequences.

Protocol C: Monitoring via Chloranil Test

Context: The standard Kaiser (Ninhydrin) test relies on primary amines and will yield a False Negative (remains yellow) with N-methylated residues. You must use the Chloranil or Bromophenol Blue test.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[6]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Wash a small sample of resin beads with Ethanol.

  • Place beads in a small glass tube.

  • Add 2 drops Solution A and 2 drops Solution B.

  • Wait 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Secondary amine present (Incomplete coupling).[4]

      
      Go to Protocol B, Step 3.
      
    • Colorless/Yellow Beads: Coupling complete.

      
      Proceed to deprotection.
      

Visualization: Decision Tree for N-Methyl SPPS

N_Methyl_SPPS Start Start: Target Sequence Analysis Check_Pos Is N-Me-Ala at C-Terminus (Position 2)? Start->Check_Pos Resin_Choice Select 2-CTC Resin (Prevents DKP) Check_Pos->Resin_Choice Yes Coupling_Dir Current Step Type? Check_Pos->Coupling_Dir No Resin_Choice->Coupling_Dir Wang_Warn Wang Resin Forbidden (DKP Risk) Coupling_OF Coupling OF Fmoc-N-Me-Ala (Activated Carboxyl) Coupling_Dir->Coupling_OF Adding N-Me-Ala Coupling_TO Coupling TO N-Me-Ala (Steric Secondary Amine) Coupling_Dir->Coupling_TO Adding Next AA Method_OF Use DIC/Oxyma or COMU (Single Coupling, 1h) Coupling_OF->Method_OF Method_TO Use HATU or PyAOP (Double Coupling, 2h+2h) Coupling_TO->Method_TO Monitor Monitor Reaction Method_TO->Monitor Kaiser Kaiser Test (FALSE NEGATIVE) Monitor->Kaiser Avoid Chloranil Chloranil Test (Detects 2° Amine) Monitor->Chloranil Recommended

Caption: Workflow logic for selecting resin, coupling reagents, and monitoring tests during N-methylated peptide synthesis.

Troubleshooting & Optimization

The "Magic Mixture" for Aggregation

N-methylation disrupts hydrogen bonding, which is generally good for solubility. However, mixed sequences (N-methylated + standard) can still aggregate.

  • Symptom: Incomplete coupling despite HATU usage.[7]

  • Solution: Use the "Magic Mixture" solvent system:

    • DCM / DMF / NMP (1:1:1) containing 1% Triton X-100 .

    • Use Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt inter-chain hydrogen bonds.

Advanced Activation: Bis-trichloromethyl Carbonate (BTC)

If HATU fails to couple to the N-methylated residue (often seen with Val/Ile couplings), switch to acid chlorides generated in situ.

  • Dissolve Fmoc-AA (3 eq.) and BTC (1 eq.) in THF/DCM.

  • Add 2,4,6-Collidine (10 eq.).

  • Add to resin.[1][4][5][7][8][9] This generates the highly reactive Acid Chloride , bypassing the active ester pathway entirely.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.[3] Journal of Peptide Science, 11(2), 85-93. Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Link

  • Coste, J., et al. (1990). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 32(17), 1967-1970. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. (Discusses DKP constraints). Link

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent. Organic Process Research & Development, 22(6). Link

Sources

Application

Application Notes and Protocols for the Esterification of N-Methyl-Alanine with Isopropanol

Abstract The esterification of N-methylated amino acids, such as N-methyl-alanine, with sterically hindered secondary alcohols like isopropanol is a critical transformation in synthetic organic chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of N-methylated amino acids, such as N-methyl-alanine, with sterically hindered secondary alcohols like isopropanol is a critical transformation in synthetic organic chemistry and drug development. The resulting isopropyl esters serve as valuable intermediates in peptide synthesis, often enhancing lipophilicity and modifying the pharmacokinetic profile of peptide-based therapeutics.[1][2][3] However, this reaction is synthetically challenging due to the reduced nucleophilicity of the N-methylated amine and the steric bulk of both the amino acid and the alcohol.[1] This guide provides a detailed analysis of the primary synthetic strategies, offers field-proven insights into methodological choices, and presents validated, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Importance

N-methylation of the peptide backbone is a powerful strategy to enhance metabolic stability by protecting amide bonds from proteolytic degradation.[1][2] The resulting peptides often exhibit improved membrane permeability and bioavailability. The synthesis of these modified peptides frequently requires the use of N-methylated amino acid esters as building blocks.

The esterification of N-methyl-alanine with isopropanol presents two main hurdles:

  • Steric Hindrance: The methyl group on the nitrogen atom sterically encumbers the carboxyl group, impeding the approach of the nucleophile. Isopropanol, being a secondary alcohol, is also more sterically demanding than a primary alcohol like methanol.[4]

  • Electronic Effects: The electron-donating nature of the N-methyl group slightly reduces the electrophilicity of the carboxyl carbon, making it less reactive toward nucleophilic attack.

Overcoming these challenges requires careful selection of reagents and reaction conditions. This document details three robust and widely applicable methods: Thionyl Chloride-Mediated Esterification, Acid-Catalyzed Fischer-Speier Esterification, and Coupling Agent-Mediated (Steglich-type) Esterification.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method depends on factors such as substrate sensitivity, required scale, and desired purity. Below is a comparative summary of the three primary approaches.

Methodology Key Reagents Typical Conditions Advantages Disadvantages
Thionyl Chloride SOCl₂, Isopropanol0 °C to Reflux, 2-16 hHigh reactivity, excellent yields, in-situ amine protection (as HCl salt).[5][6]Generates corrosive HCl gas, requires anhydrous conditions, reagent is hazardous.[7]
Fischer-Speier H₂SO₄ or HCl (catalyst), IsopropanolReflux, 4-24 hLow cost, simple procedure, suitable for large scale.[8][9]Reversible reaction requires driving equilibrium (excess alcohol/water removal)[10], harsh acidic conditions can be incompatible with sensitive functional groups.
DCC/DMAP (Steglich) DCC or EDCI, DMAP (catalyst), IsopropanolRoom Temperature, 4-18 hVery mild conditions, compatible with acid-labile groups, high yields.[11][12]DCC can cause allergic reactions, formation of dicyclohexylurea (DCU) byproduct requires careful purification, higher cost.[12][13]

Strategic Pathways for Isopropyl Ester Synthesis

The selection of a synthetic route is a critical decision point in the workflow. The diagram below illustrates the three primary methodological branches for achieving the target ester.

G Start N-Methyl-Alanine + Isopropanol Method1 Thionyl Chloride (SOCl₂) Start->Method1 Acyl Chloride Intermediate Method2 Acid Catalysis (Fischer-Speier) Start->Method2 Protonation & Nucleophilic Attack Method3 Coupling Reagent (DCC/DMAP) Start->Method3 O-Acylisourea Intermediate Product N-Methyl-Alanine Isopropyl Ester Method1->Product Method2->Product Method3->Product

Diagram 1: Overview of primary esterification strategies.

Detailed Protocols and Mechanistic Insights

Protocol 1: Thionyl Chloride-Mediated Esterification

This is often the most effective and high-yielding method for amino acid esterification. Thionyl chloride (SOCl₂) serves a dual role: it converts the carboxylic acid into a highly reactive acyl chloride intermediate and generates hydrochloric acid (HCl), which protonates the N-methyl amine group. This in-situ protection prevents the amine from acting as a competing nucleophile, thus avoiding side reactions like amide formation.[5][7]

G Workflow: Thionyl Chloride Method A 1. Suspend N-Methyl-Alanine in Anhydrous Isopropanol B 2. Cool to 0°C (Ice Bath) A->B C 3. Add SOCl₂ Dropwise (Exothermic, HCl gas evolved) B->C Forms Acyl Chloride & HCl D 4. Warm to RT & Reflux (Monitor by TLC/LC-MS) C->D Esterification Occurs E 5. Concentrate Under Reduced Pressure D->E F 6. Work-up: - Basify (e.g., NaHCO₃) - Extract with Organic Solvent E->F G 7. Purify & Characterize (Product as Free Base or HCl Salt) F->G G Mechanism: Steglich Esterification (DCC/DMAP) A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation C DMAP (Catalyst) (Nucleophilic Attack) B->C D N-Acylpyridinium Ion (Highly Reactive) C->D Acyl Transfer E Isopropanol (Nucleophilic Attack) D->E F Isopropyl Ester + DCU (Byproduct) E->F

Sources

Method

Precision Synthesis of Methyl 2-(methylamino)propanoate via Optimized Reductive Amination

Executive Summary The synthesis of methyl 2-(methylamino)propanoate (N-methylalanine methyl ester) is a critical step in the production of peptidomimetics and N-methylated peptide therapeutics (e.g., Cyclosporine, Somato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methyl 2-(methylamino)propanoate (N-methylalanine methyl ester) is a critical step in the production of peptidomimetics and N-methylated peptide therapeutics (e.g., Cyclosporine, Somatostatin analogs).[1] While conceptually simple, the direct methylation of primary amines (alanine esters) often suffers from uncontrolled over-alkylation, yielding significant amounts of the


-dimethyl byproduct.

This guide details an optimized reductive amination strategy that prioritizes the Pyruvate Route (Reductive Amination of Methyl Pyruvate) as the superior method for generating mono-methylated products with high chemoselectivity.[1] We also provide a high-fidelity protocol for the Alanine Route (Reductive Alkylation of L-Alanine) for cases where maintaining stereochemical integrity from the chiral pool is mandatory.

Mechanistic Strategy & Causality

The Selectivity Challenge

In standard alkylation (e.g., MeI + Alanine), the secondary amine product is more nucleophilic than the primary amine starting material, leading to runaway dimethylation. Reductive amination offers a solution, but the choice of carbonyl partner dictates success.

Route A: The Pyruvate Advantage (Ketone + Amine)

Reaction of methyl pyruvate with methylamine forms a ketimine. Upon reduction, the resulting secondary amine is sterically hindered by the


-branching (isopropyl-like environment).[1] This steric bulk significantly retards the formation of a second imine/enamine, naturally arresting the reaction at the mono-methyl stage.
  • Key Reagent: Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaCNBH

    
    , STAB is non-toxic and exhibits superior selectivity for imines over ketones, allowing for "one-pot" procedures without reducing the starting pyruvate.
    
  • Lewis Acid Additive: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    )
    .[1] Pyruvate ketones are less reactive than aldehydes.[1] Ti(O
    
    
    Pr)
    
    
    acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine species.
Route B: The Alanine Route (Amine + Formaldehyde)

Reaction of L-alanine methyl ester with formaldehyde involves a highly reactive aldimine.[1] The lack of steric hindrance at the nitrogen center makes the product highly susceptible to a second reaction with formaldehyde.

  • Optimization: Strict control of stoichiometry (0.9 eq Formaldehyde) and low temperature (-10°C to 0°C) are required to suppress dimethylation.[1]

Visualization: Reaction Pathways

ReactionPathways Pyruvate Methyl Pyruvate (Ketone) ImineA Ketimine Intermediate (Sterically Hindered) Pyruvate->ImineA + MeNH2 Ti(OiPr)4 Alanine L-Alanine Ester (Primary Amine) ImineB Aldimine Intermediate (Highly Reactive) Alanine->ImineB + HCHO Product Methyl 2-(methylamino)propanoate (Target Mono-methyl) ImineA->Product + STAB (Hydride Transfer) Byproduct N,N-Dimethyl (Over-alkylation) ImineA->Byproduct Sterically Blocked ImineB->Product + STAB Product->Byproduct + HCHO (Fast!)

Figure 1: Comparative pathways. Route A (top) naturally resists over-alkylation due to steric hindrance.[1] Route B (bottom) requires kinetic control to prevent byproduct formation.[1]

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Target: Racemic Methyl 2-(methylamino)propanoate (or general achiral synthesis).[1] Yield Target: >85% | Purity: >98% Mono-alkylated.

Reagents
  • Methyl Pyruvate (1.0 equiv)[1][3]

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    , 1.25 equiv)[1]
  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Methodology
  • Imine Formation (Activation):

    • In a flame-dried round-bottom flask under Argon, dissolve Methyl Pyruvate (10 mmol) in anhydrous THF (20 mL).

    • Add Methylamine (12 mmol, 6 mL of 2.0 M solution) at 0°C.

    • Add Ti(O

      
      Pr)
      
      
      
      (12.5 mmol, 3.7 mL) dropwise.[1] The solution may turn slightly yellow/hazy.
    • Critical Step: Stir at room temperature for 4–6 hours. This ensures complete conversion of the ketone to the titanium-imine complex. Validation: Monitor by TLC (disappearance of ketone).

  • Reduction:

    • Dilute the mixture with absolute ethanol (10 mL) to aid solubility of the borohydride.

    • Add STAB (15 mmol, 3.18 g) in one portion.

    • Stir at room temperature for 12 hours.

  • Workup (Titanium Quench):

    • Note: Titanium forms a gelatinous emulsion with water.[1] A specific quench is required.[1]

    • Add 10 mL of saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 1M NaOH.

    • Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous).

    • Filter through a Celite pad if any precipitate remains.

    • Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • The crude oil is often pure enough for use. If necessary, purify via flash chromatography (SiO

      
      , 5% MeOH in DCM).
      

Protocol B: Controlled Methylation of L-Alanine (Chiral Retention)

Target: Enantiopure (


)-Methyl 2-(methylamino)propanoate.[1]
Risk:  High probability of racemization or dimethylation if deviations occur.
Reagents
  • L-Alanine Methyl Ester HCl (1.0 equiv)[1]

  • Paraformaldehyde (0.95 equiv) — Intentionally limiting reagent.[1]

  • Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Acetic Acid (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Methodology
  • Free Base Preparation (In-situ):

    • Suspend L-Alanine Methyl Ester HCl (10 mmol) in DCE (30 mL).

    • Add Et

      
      N (10 mmol) to liberate the free amine.[1] Stir for 15 min.
      
  • Controlled Imine Formation:

    • Add Paraformaldehyde (9.5 mmol, 285 mg).[1] Do not use aqueous formalin as water hydrolyzes the imine.

    • Add Acetic Acid (10 mmol). The acid catalyzes imine formation and buffers the basicity of the product.

    • Stir at 0°C for 30 minutes.

  • Reduction:

    • Add STAB (14 mmol, 3.0 g) in 3 portions over 30 minutes. Slow addition prevents localized high concentrations of hydride.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench with saturated NaHCO

      
       (slowly, gas evolution).[1]
      
    • Extract with DCM.[1]

    • Crucial: The product is a secondary amine and can be water-soluble.[1] Salt out the aqueous layer with NaCl before extraction.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Pyruvate ketone is sterically hindered or wet solvent.[1]Use Ti(O

Pr)

(Method A) to force imine formation.[1] Ensure molecular sieves (4Å) are used if Ti is not available.[1][4]
Dimethylation (Protocol B) Excess formaldehyde or high temperature.[1]Reduce Formaldehyde to 0.9 equiv. Lower reaction temp to -10°C. Switch to Protocol A if chirality permits.
Racemization (Protocol B) High pH or prolonged reaction time.[1]Avoid strong bases.[1] Use STAB (mild acid) instead of NaCNBH

.[1] Keep reaction time <16h.
Titanium Emulsion Improper quench in Protocol A.Use Rochelle's Salt or 10% NaOH.[1] Do not use simple water/brine wash initially.[1]

Workflow Decision Matrix

DecisionTree Start Start: Synthesis of N-Methyl Alanine Ester Chirality Is Stereochemistry Required? Start->Chirality NoChiral No (Racemic OK) Chirality->NoChiral No YesChiral Yes (Enantiopure) Chirality->YesChiral Yes RouteA PROTOCOL A (Pyruvate + MeNH2 + Ti) NoChiral->RouteA Preferred Route RouteB PROTOCOL B (L-Alanine + HCHO) YesChiral->RouteB Careful Control ResultA High Yield Mono-Methylated RouteA->ResultA ResultB Risk of Dimethylation Requires Optimization RouteB->ResultB

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Foundational text establishing STAB as the preferred reagent over NaCNBH3.
  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Establishes the Titanium-mediated protocol for difficult ketones (Protocol A).
  • Borch, R. F., & Hassid, A. I. (1972).[1] "New method for the methylation of amines." The Journal of Organic Chemistry, 37(10), 1673–1674.

    • Discusses the risks of over-methyl
  • Tao, B., et al. (2025).[1] "Sodium Triacetoxyborohydride: A Technical Guide." BenchChem Technical Library.

    • General handling and safety d

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during N-methylalanine isopropyl ester synthesis

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals The synthesis of N-methylated amino acids, such as N-methylalanine isopropyl ester, is a critical step in the development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylated amino acids, such as N-methylalanine isopropyl ester, is a critical step in the development of peptide-based therapeutics. N-methylation can significantly enhance a peptide's pharmacokinetic properties, including increased metabolic stability and improved cell permeability. However, the introduction of the N-methyl group, along with the esterification of the carboxyl group, presents a significant challenge: the risk of racemization at the α-carbon. This guide provides a comprehensive resource for troubleshooting and preventing the loss of stereochemical integrity during this sensitive transformation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of N-methylalanine isopropyl ester?

A: Racemization is the conversion of a chirally pure compound into a mixture of enantiomers. In the context of N-methylalanine isopropyl ester, this means that the L- or D-alanine starting material can lose its stereochemical configuration, resulting in a mixture of L- and D-N-methylalanine isopropyl ester. The biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids. The presence of the incorrect stereoisomer can lead to a significant loss of therapeutic efficacy or even introduce undesirable off-target effects.[1]

Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of N-methylalanine isopropyl ester?

A: The primary driver of racemization in this context is the increased acidity of the α-proton (the hydrogen atom on the chiral carbon) when the amino group is N-alkylated.[2] In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, resulting in a racemic mixture. Another potential pathway, particularly during peptide coupling reactions, involves the formation of an oxazolone intermediate, which also has an acidic α-proton that can be easily removed by a base.[3]

Q3: Which steps in the synthesis of N-methylalanine isopropyl ester are most prone to racemization?

A: Racemization can occur at several stages:

  • Esterification: While generally less problematic than N-methylation, certain esterification methods, especially those requiring harsh conditions or strong bases, can induce racemization.

  • N-methylation: This is the most critical step for racemization. The choice of base and methylating agent is paramount to preserving stereochemical integrity. The use of strong bases like sodium hydride can lead to significant epimerization.[4]

  • Work-up and Purification: Prolonged exposure to acidic or basic conditions during work-up and purification can also contribute to racemization.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution & Explanation
Significant racemization detected after N-methylation. Use of a strong, non-sterically hindered base: Strong bases like sodium hydride or lithium hydroxide can readily deprotonate the α-carbon, leading to enolization and racemization.[2][4]Switch to a sterically hindered or weaker base: Employ bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2,4,6-collidine.[2][5] Their bulkiness disfavors the abstraction of the α-proton while still being sufficiently basic to facilitate the desired N-methylation.
Low yield of the desired N-methylated product. Inefficient methylating agent or reaction conditions: The chosen methylating agent may not be reactive enough under the employed conditions.Use a more reactive methylating agent: Dimethyl sulfate is often more effective than methyl iodide.[2] Consider optimizing the temperature and reaction time.
Presence of over-methylated (quaternary ammonium salt) byproducts. Excessive amount or reactivity of the methylating agent: Using a large excess of a highly reactive methylating agent can lead to the formation of undesired byproducts.Stoichiometric control: Carefully control the stoichiometry of the methylating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.
Racemization observed after ester hydrolysis (if synthesizing the free acid). Saponification with strong bases: Hydrolysis of the ester with strong bases like lithium hydroxide can cause racemization of the N-methylated amino acid ester.[2]Employ SN2-type dealkylation: Use reagents like lithium iodide in a suitable solvent (e.g., ethyl acetate) to cleave the ester bond under milder, non-basic conditions that preserve chirality.[2][4]
Difficulty in monitoring the reaction and determining the extent of racemization. Lack of a reliable analytical method: Without a proper analytical technique, it's impossible to accurately assess the chiral purity of the product.Develop a chiral HPLC or UPC2 method: Utilize a chiral stationary phase (CSP) to separate the enantiomers of the N-methylalanine isopropyl ester. This allows for precise quantification of the enantiomeric excess (%ee).[6]

Visualizing the Synthetic Strategy and Racemization Mechanism

The Competing Pathways: N-Methylation vs. Racemization

cluster_0 Desired Pathway: N-Methylation cluster_1 Undesired Pathway: Racemization Start N-Protected Alanine Isopropyl Ester Methylation N-Methylation (e.g., Dimethyl Sulfate, DBU) Start->Methylation Base-mediated alkylation Product N-Methyl-N-Protected Alanine Isopropyl Ester Methylation->Product Start_Rac N-Protected Alanine Isopropyl Ester Deprotonation α-Proton Abstraction (Strong Base) Start_Rac->Deprotonation Enolate Planar Enolate Intermediate (Achiral) Deprotonation->Enolate Reprotonation Reprotonation Enolate->Reprotonation Racemic Racemic Mixture Reprotonation->Racemic

Caption: Competing reaction pathways during N-methylation.

Recommended Experimental Protocols

Protocol 1: Racemization-Resistant N-Methylation of N-o-Nitrobenzenesulfonyl-L-alanine Isopropyl Ester

This protocol is adapted from a procedure known to minimize racemization by using a bulky protecting group and a sterically hindered base.[2]

Materials:

  • N-o-Nitrobenzenesulfonyl-L-alanine isopropyl ester

  • Dimethyl sulfate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-o-nitrobenzenesulfonyl-L-alanine isopropyl ester (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add DBU (1.5 eq) dropwise, followed by the dropwise addition of dimethyl sulfate (1.5 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol provides a general framework for assessing the enantiomeric purity of the synthesized N-methylalanine isopropyl ester. The specific column and mobile phase may require optimization.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column)[6]

  • HPLC-grade solvents (e.g., isopropanol, hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified N-methylalanine isopropyl ester in the mobile phase (e.g., 1 mg/mL).

  • Method Development (if necessary): If a standard method is not available, screen different mobile phase compositions (e.g., varying ratios of isopropanol in hexane) to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100

Concluding Remarks

The synthesis of N-methylalanine isopropyl ester without racemization is an achievable goal with careful consideration of the reaction mechanism and judicious selection of reagents and conditions. By understanding the factors that promote racemization and implementing the strategies outlined in this guide, researchers can confidently produce this valuable building block with high stereochemical purity, ensuring the integrity and efficacy of their final peptide products.

References

  • Pugnière, M., Barry, L. G., & Previero, A. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Pugnière, M., Previero, A., & Colletti-Previero, M. A. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Reviews, 4, 1-13. [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(19), 1279-1283. [Link]

  • ResearchGate. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Retrieved from [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • MavMatrix. (2023). COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Chamoin, S. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(3), 143-146.
  • Fieser, L. F., & Jones, J. E. (n.d.). N-METHYLFORMANILIDE. Organic Syntheses. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage Stability of Amino Acid Isopropyl Esters

Subject: Optimizing Room Temperature Storage & Troubleshooting Degradation Events Executive Summary & Core Stability Logic Amino acid isopropyl esters represent a specific subclass of amino acid derivatives where the car...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Room Temperature Storage & Troubleshooting Degradation Events

Executive Summary & Core Stability Logic

Amino acid isopropyl esters represent a specific subclass of amino acid derivatives where the carboxyl group is esterified with an isopropyl moiety. Unlike methyl or ethyl esters, the isopropyl group provides significant steric hindrance , offering a kinetic barrier against hydrolysis.[1] However, they remain susceptible to specific degradation pathways if environmental controls are ignored.

The Golden Rule of Stability:

Stability is a function of protonation state. The hydrochloride salt (HCl) is kinetically stable at room temperature; the free base is thermodynamically unstable and prone to rapid cyclization and hydrolysis.

Mechanism of Instability

To troubleshoot effectively, you must understand the enemy. The two primary degradation vectors are:

  • Hydrolysis (Moisture Driven): Water attacks the ester carbonyl, releasing isopropanol and the free amino acid.

    • Catalyst: Moisture, Heat, Base.[2]

    • Mitigation: The bulky isopropyl group slows this rate by ~3-5x compared to methyl esters [1, 9].

  • Diketopiperazine (DKP) Formation (Cyclization): Two amino acid ester molecules (or a dipeptide ester) undergo intramolecular or intermolecular nucleophilic attack, ejecting alcohol to form a stable cyclic amide.

    • Risk Factor:[3][4]High for Free Bases; Negligible for dry HCl salts.

Troubleshooting Guide (Q&A Format)

Category A: Physical Appearance & Odor

Q1: My solid amino acid isopropyl ester HCl has turned into a sticky gum or oil. Is it recoverable?

  • Diagnosis: This is classic hygroscopic deliquescence followed by hydrolysis. The HCl salt is extremely hygroscopic. It pulled moisture from the air, dissolved itself, and the acidic water began hydrolyzing the ester.

  • Immediate Action: Check the smell. If you detect a strong odor of isopropanol (rubbing alcohol), significant hydrolysis has occurred.

  • Resolution:

    • If <10% Hydrolysis (HPLC): Recrystallize immediately using dry Isopropanol/Ether.

    • If >10% Hydrolysis: Discard.[4] The free amino acid contaminant is difficult to separate without full reprocessing.

Q2: The white powder has developed a yellow tint. What is happening?

  • Diagnosis: Oxidation or trace polymerization. This is common in Tryptophan, Cysteine, or Methionine derivatives.

  • Causality: Exposure to light or oxygen.

  • Resolution: Check purity via HPLC. If purity is >98%, the color is likely a trace surface impurity (N-oxide or photo-oxidation product). You may use it for non-critical synthesis, but for GMP applications, repurify.

Category B: Analytical Anomalies

Q3: I see a "doublet" peak or a new peak at RRT 0.8 on my HPLC. What is it?

  • Diagnosis: Likely Diketopiperazine (DKP) formation.[5][6]

  • Context: Did you neutralize the salt to a free base before analysis? DKP formation is autocatalytic in the free base form, especially in solution.

  • Technical Insight: Isopropyl esters are more resistant to this than methyl esters due to steric bulk, but they are not immune [1, 6].

  • Prevention: Keep samples acidic (0.1% TFA) during LC preparation. Do not store samples in the autosampler for >12 hours.

Q4: My elemental analysis shows lower Carbon/Nitrogen % than calculated.

  • Diagnosis: Solvation. Isopropyl esters often trap solvent (isopropanol or ether) in the crystal lattice.

  • Resolution: Dry under high vacuum (<1 mbar) at 40°C for 24 hours. Note: High heat (>60°C) can trigger thermal decomposition.

Visualizing Degradation Pathways

Understanding the pathway dictates the storage. Below is the mechanistic flow for the two main threats.

DegradationPathways Start Amino Acid Isopropyl Ester (HCl Salt) FreeBase Free Base (Reactive Intermediate) Start->FreeBase Exposure to Base or Moisture (pH > 6) Hydrolysis Hydrolysis Product (Free Amino Acid + Isopropanol) Start->Hydrolysis Long-term Moisture (Slow) Stable Stable Storage (Dry, Acidic) Start->Stable Keep Dry & Cool FreeBase->Hydrolysis Water Attack DKP Diketopiperazine (Cyclic Dimer) FreeBase->DKP Cyclization (Fast in Soln)

Figure 1: Degradation logic flow. Note that the "Free Base" state is the critical gateway to rapid degradation.

Comparative Stability Data

The following table summarizes the stability profile of Isopropyl Esters (OiPr) relative to Methyl (OMe) and Tert-butyl (OtBu) esters.

ParameterMethyl Ester (OMe)Isopropyl Ester (OiPr) Tert-Butyl Ester (OtBu)
Steric Hindrance LowMedium (Protective) High
Hydrolysis Rate (pH 7) FastSlow (~3-5x slower than OMe) Very Slow
DKP Formation Risk HighModerate Low
Hygroscopicity (HCl Salt) HighModerate Low
RT Storage (Solid, HCl) < 3 Months6-12 Months (Desiccated) > 12 Months
RT Storage (Free Base) Hours/DaysDays/Weeks Weeks/Months

Data synthesized from kinetic principles of ester hydrolysis [1, 4, 9].

Standard Operating Procedures (SOPs)

SOP 1: Optimal Storage Setup

Objective: Maximize shelf-life at Room Temperature (20-25°C).

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (bags) for long-term storage as moisture permeates plastics.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[7]

  • Secondary Containment: Place the vial inside a desiccator containing active silica gel or Drierite®.

  • Protocol:

    • Step 1: Wipe the vial exterior to remove dust.

    • Step 2: Loosen cap slightly.

    • Step 3: Place in vacuum desiccator/chamber.

    • Step 4: Evacuate air and backfill with Argon (3 cycles).

    • Step 5: Tighten cap immediately.

SOP 2: Emergency Purity Check (TLC Method)

Objective: Rapidly determine if the ester has hydrolyzed without using HPLC.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

  • Visualization: Ninhydrin Stain.

  • Procedure:

    • Dissolve 5 mg of sample in 1 mL Methanol.

    • Spot alongside a standard of the Free Amino Acid (hydrolysis product).

    • Run the plate.

    • Interpretation:

      • Ester Rf: Typically 0.6 - 0.8 (Higher due to hydrophobicity).

      • Free Acid Rf: Typically 0.2 - 0.4.

      • Result: If you see a spot matching the Free Acid lower on the plate, hydrolysis has occurred.

Advanced Troubleshooting: Decision Tree

Use this logic flow when encountering an unknown issue with your reagent.

TroubleshootingTree Issue Start: Identify Issue State Is it Solid or Liquid? Solid Solid (Powder/Crystal) State->Solid Liquid Liquid/Goo State->Liquid Color Color Change? Solid->Color Smell Smell Test: Isopropanol Odor? Liquid->Smell Hydrolysis CRITICAL FAILURE: Hydrolysis. Discard. Smell->Hydrolysis Yes Melting Check Melting Point Smell->Melting No (Just melted?) Stable Stable Melting->Stable Sharp MP (+/- 2°C) Impure Impure Melting->Impure Broad MP (>5°C range) Color->Melting White/Normal Oxidation Oxidation likely. Recrystallize if critical. Color->Oxidation Yellowing

Figure 2: Rapid diagnostic decision tree for laboratory assessment.

References

  • Vertex AI Search. (2023). Stability of amino acid ester hydrochlorides vs free base. Quora/ResearchGate. 8[3][6][9]

  • Digitell Inc. (2022). Understanding diketopiperazine formation mechanism and control strategies. 6[3][6][9]

  • Australian Journal of Chemistry. (2001). The basic hydrolysis of amino acid esters. 10[3][6][9][11]

  • NIH PubMed. (2018). Diketopiperazine formation during investigations of amino Acid racemization. 12[3][6]

  • PMC. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. 5[3][6][9][11]

  • Patsnap Eureka. (2026). How to Validate Isopropyl Group Stability in Storage. 1

  • MDPI. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates. [3][6][9]

  • AAPPTEC. (2015). Handling and Storage of Peptides - FAQ. 7

  • ResearchGate. (2025). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters. 11[3][5][6][9][11][13][14][15][16][17][10]

Sources

Troubleshooting

Technical Support Center: Difficult Peptide Couplings (N-Methylation)

Ticket ID: N-ME-STERIC-001 Subject: Overcoming Steric Hindrance & Racemization in N-Methylalanine Peptide Bond Formation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & D...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-ME-STERIC-001 Subject: Overcoming Steric Hindrance & Racemization in N-Methylalanine Peptide Bond Formation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Logic

The Issue: Incorporating


-methylalanine (

-Me-Ala) introduces two distinct chemical hurdles:
  • Steric Hindrance: The methyl group adds bulk and removes the amide proton, eliminating a key hydrogen bond donor. This forces the peptide backbone into restricted conformations (often favoring cis-isomers) and drastically reduces the nucleophilicity of the amine.

  • Racemization Risk: The activation required to overcome this hindrance often lowers the energy barrier for oxazolone formation or direct enolization, leading to epimerization (loss of chirality).

The Solution Strategy: Standard carbodiimide chemistry (DIC/HOBt) often fails here. You must escalate to high-efficiency uronium/phosphonium reagents or, in extreme cases, acid chlorides.

Diagnostic Decision Tree

Use the following logic flow to select your coupling strategy.

CouplingLogic Start START: Define Coupling Junction CheckType Identify Nucleophile (Amine) Start->CheckType Primary Primary Amine (Standard AA) CheckType->Primary Standard NH2 Secondary Secondary Amine (N-Methyl AA) CheckType->Secondary N-Me NH Standard Standard Coupling (DIC/Oxyma or HBTU) Primary->Standard CheckAcyl Identify Acyl Donor (Carboxylic Acid) Secondary->CheckAcyl Difficult Is Acyl Donor also N-Methylated? CheckAcyl->Difficult No No (Standard AA) Difficult->No Standard AA -> N-Me Yes Yes (N-Me to N-Me) Difficult->Yes N-Me AA -> N-Me Sol_A Protocol A: HATU or COMU + Collidine No->Sol_A High Yield Sol_B Protocol B: PyBrOP or PyAOP (Avoids Guanidinylation) No->Sol_B Alternative Yes->Sol_B If BTC unavailable Sol_C Protocol C (The 'Nuclear' Option): BTC (Acid Chloride) Yes->Sol_C Max Power

Figure 1: Decision matrix for selecting coupling reagents based on the steric environment of the amine and carboxylic acid.

Reagent Selection Guide (The Hardware)

Not all "high-performance" reagents are equal.[1][2] For


-methylated peptides, the choice depends on whether you are coupling to a hindered amine or of a hindered amino acid.[3]
ReagentClassBest ApplicationRisk Factor
HATU Uronium (Aza)Gold Standard. Coupling hindered AAs to primary amines.Guanidinylation: Can cap the N-terminus if the reaction is slow.[4] Expensive.
COMU Uronium (Oxyma)Safer Alternative. Comparable to HATU but non-explosive and more soluble.[1][2]Lower stability in DMF than HBTU; use immediately after mixing.
PyBrOP PhosphoniumCoupling to Secondary Amines. Excellent for N-Me to N-Me junctions.[5][6][7]Highly reactive; requires careful base handling to prevent racemization.
BTC Acid Chloride Gen.Extreme Hindrance. Generates acid chlorides in situ.Safety: Generates phosgene gas. Must be used in a fume hood.
Collidine BaseRacemization Control. Replaces DIPEA/NMM.[2]More expensive than DIPEA; difficult to remove if not washed thoroughly.

Troubleshooting Protocols

Protocol A: The High-Efficiency Standard (HATU/COMU)

Use this for coupling a standard amino acid to an N-methylated residue.

Mechanism: The 7-azabenzotriazole (HOAt) moiety in HATU provides "anchimeric assistance" (neighboring group effect), accelerating the reaction rate by stabilizing the transition state, while Collidine minimizes proton abstraction (racemization).

  • Preparation: Dissolve Fmoc-AA-OH (4.0 eq) and HATU (or COMU) (3.9 eq) in minimum DMF.

  • Base Addition: Add 2,4,6-Collidine (TMP) (8.0 eq).

    • Note: Avoid DIPEA. Collidine is a weaker, sterically hindered base that significantly reduces epimerization at the chiral center [1].

  • Activation: Allow to pre-activate for exactly 30 seconds .

    • Warning: Do not exceed 2 minutes. Prolonged activation promotes ester hydrolysis and racemization.

  • Coupling: Add mixture to the resin-bound

    
    -methyl peptide.
    
  • Conditions: Shake for 2 hours at room temperature.

    • Optimization: If yield is <90%, perform a double coupling. The second coupling should be performed at 50°C for 45 mins (unless Cys/His are present).

Protocol B: The "Bunker Buster" (BTC / In-Situ Acid Chloride)

Use this for N-Me-AA to N-Me-AA couplings (e.g., Cyclosporine fragments).

Mechanism: Bis(trichloromethyl)carbonate (BTC/Triphosgene) converts the amino acid into an acid chloride in situ.[7] Acid chlorides are the most reactive acylating species available and are small enough to penetrate the steric shield of the


-methyl group [2].

Safety Alert: This reaction generates Phosgene gas. Perform strictly in a ventilated fume hood.

  • Setup: Suspend peptidyl-resin in dry THF (Tetrahydrofuran) or DCM.

  • Amino Acid Prep: In a separate glass vial, dissolve Fmoc-N-Me-AA-OH (5.0 eq) and BTC (1.65 eq) in dry THF.

  • Base Addition: Add 2,4,6-Collidine (14.0 eq) slowly. A white precipitate (collidinium chloride) will form.

  • Formation: Stir for 1–2 minutes to ensure acid chloride formation.

  • Coupling: Pour the suspension (slurry) directly onto the resin.

  • Reaction: Shake for 60 minutes at 50°C.

  • Quench: Wash resin with DCM (x5) and DMF (x5) immediately to remove residual phosgene/BTC.

Frequently Asked Questions (FAQs)

Q1: I am seeing a "deletion sequence" (n-1) in my Mass Spec. What happened?

Diagnosis: Incomplete coupling due to steric hindrance.[2][6][8] Fix:

  • Switch Reagents: If using HBTU/DIC, switch to HATU or PyBrOP.

  • Double Couple: Perform the first coupling for 2 hours, drain, and repeat with fresh reagents.

  • Check Aggregation:

    
    -methyl peptides are prone to aggregation (beta-sheet formation). Add a chaotropic salt like KSCN (0.1M)  or LiCl  to the coupling mixture to disrupt hydrogen bonding [3].
    
Q2: I see a peak with Mass +26 Da (or +42 Da depending on reagents). What is this?

Diagnosis: Guanidinylation. Cause: When coupling to a secondary amine (slow reaction), the unreacted amine can attack the uronium reagent (HATU/HBTU) directly instead of the activated amino acid. Fix:

  • Switch to a Phosphonium reagent (PyBrOP or PyAOP) .[6] Phosphonium salts do not react with amines to form guanidines.

  • Alternatively, ensure the amino acid is fully pre-activated before adding it to the resin.

Q3: My peptide yield is low, and I suspect Diketopiperazine (DKP) formation.

Diagnosis: DKP formation occurs at the dipeptide stage, especially if Proline or


-methyl amino acids are at the C-terminus. The free amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.[9]
Fix: 
  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl group sterically hinders the attack on the ester linkage [4].

  • Method: Use the "Simultaneous Deprotection/Coupling" method. Do not wash the resin after Fmoc removal; add the next activated amino acid immediately to trap the amine as it is exposed.

Q4: How do I measure coupling completion? The Kaiser test isn't working.

Diagnosis: The Kaiser (Ninhydrin) test detects primary amines. It does not work for secondary amines like


-methylalanine (it will not turn blue).
Fix: 
  • Use the Chloranil Test (Acetaldehyde/Chloranil). A positive result (unreacted secondary amine) turns the beads dark blue/green .

  • Alternatively, use the Bromophenol Blue test.[6]

References

  • Carpino, L. A., et al. (2002). "The 7-azabenzotriazole sulfonate ester (HATU) and related reagents." Chemical Communications.

  • Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research, 53(5), 507-517.

  • Coste, J., et al. (1990).[3][7] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

  • Gairí, M., et al. (1990).[10] "Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis." Tetrahedron Letters, 31(50), 7363-7366.

Sources

Optimization

Technical Support Center: Purification of Oily Amino Acid Esters by Flash Chromatography

Welcome to the technical support center for the purification of oily amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the flash chr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the flash chromatographic purification of these often-problematic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: Why are oily amino acid esters so difficult to purify by flash chromatography?

A1: The difficulty arises from a combination of their physical and chemical properties:

  • "Oily" Nature: This characteristic often implies low polarity (hydrophobicity) and a non-crystalline state at room temperature. These properties can lead to issues like poor solubility in less polar mobile phases, streaking on the column, and co-elution with other non-polar impurities.[1][2]

  • Amine and Ester Functionality: Amino acid esters possess both a basic amine group and a hydrolytically sensitive ester group. The amine can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential irreversible adsorption.[1][3] The ester is susceptible to hydrolysis if exposed to acidic or basic conditions, which can be exacerbated by the slightly acidic nature of silica gel.[4][5]

Q2: My oily product streaks badly on the TLC plate and the flash column. What's happening?

A2: Streaking, or "tailing," is often a sign of undesirable secondary interactions between your compound and the stationary phase. For amino acid esters, the primary culprit is the interaction of the basic amine group with the acidic silica surface.[1][3] This can be mitigated by:

  • Adding a Basic Modifier: Incorporating a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase can "neutralize" the acidic silica, leading to more symmetrical peaks.[3][6]

  • Using a Different Stationary Phase: If streaking persists, consider using an alternative like alumina or a functionalized silica (e.g., amine-bonded silica).[1][7]

Q3: I'm seeing new spots appear on my TLC as the column runs, and my yield is very low. What could be the cause?

A3: The appearance of new spots during chromatography strongly suggests on-column degradation.[5][8] Given the structure of amino acid esters, hydrolysis of the ester group is a likely cause, catalyzed by the acidic silica gel.[4][5]

  • Confirm Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or elsewhere, your compound is likely unstable on silica.

  • Deactivate the Silica: You can try to deactivate the silica gel by pre-flushing the column with a mobile phase containing a small percentage of a base like triethylamine.[6]

Q4: How do I choose the right solvent system for my non-polar, oily amino acid ester?

A4: The goal is to find a solvent system where your target compound has a TLC Rf value between 0.15 and 0.35 for optimal separation in flash chromatography.[9]

  • Starting Points: For non-polar compounds, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[10][11] A good starting point is often 5-10% ethyl acetate in hexanes.[10][11]

  • TLC is Key: Develop your method using Thin Layer Chromatography (TLC). This allows for rapid screening of different solvent systems to find the one that gives the best separation between your product and impurities.[9][11] Automated flash systems can even use TLC data to generate an optimized gradient.[12][13]

Troubleshooting Guide: Specific Scenarios

Scenario 1: My product co-elutes with a very similar, non-polar impurity.
  • Problem: The chemical similarity between your product and the impurity results in very close Rf values, making separation difficult.

  • Troubleshooting Workflow:

    A Initial Observation: Co-elution of oily product and non-polar impurity. B Step 1: Optimize the Gradient Is the gradient too steep? A->B C Action: Run a shallower gradient. Reduces elution speed, increases resolution. B->C Yes D Step 2: Change Solvent Selectivity Are you using a standard Hex/EtOAc system? B->D No H Successful Separation C->H E Action: Try a different solvent system. e.g., Dichloromethane/Methanol or Toluene-based system. D->E Yes F Step 3: Consider a Different Stationary Phase Is the interaction with silica not selective enough? D->F No E->H G Action: Switch to reversed-phase (C18) chromatography. Separates based on hydrophobicity. F->G G->H

    Caption: Troubleshooting co-elution issues.

  • Detailed Explanation:

    • Shallow Gradient: A rapid increase in solvent polarity can cause compounds to move too quickly through the column, preventing proper separation. A shallower gradient can improve resolution.[11]

    • Solvent Selectivity: Sometimes, changing the nature of the solvents can alter the interactions with your compounds enough to achieve separation, even if the overall polarity is similar.[14] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.[10]

    • Reversed-Phase Chromatography: For very non-polar (hydrophobic) compounds, reversed-phase chromatography can be a powerful alternative.[1][2] Here, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Elution is typically achieved by decreasing the polarity of the mobile phase.[1]

Scenario 2: My oily product won't dissolve in the initial, non-polar loading solvent.
  • Problem: The crude mixture is not soluble in the weak mobile phase required for good binding to the top of the column.

  • Solutions:

    • Dry Loading: This is the preferred method. Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][6] This technique prevents the strong solvent from interfering with the initial binding and separation.[1][2]

    • Minimal Strong Solvent (Risky): Dissolve the sample in a very minimal amount of a stronger solvent (e.g., dichloromethane) and load it.[7][8] This is risky as the strong solvent can carry your compound down the column prematurely, leading to poor separation.[8]

Scenario 3: After purification, I have difficulty removing the high-boiling point solvent (e.g., DMF, DMSO) during rotary evaporation.
  • Problem: The final product is an oil, and the purification required a high-boiling point solvent which is now difficult to remove without degrading the product.

  • Solutions:

    • High-Vacuum Rotary Evaporation: Most modern rotary evaporators, when connected to a good vacuum pump, can remove high-boiling point solvents at a much lower temperature.[15][16][17] For example, at a vacuum of 5 torr, DMF and DMSO can boil below 50°C.[16][17]

    • Aqueous Extraction: If your amino acid ester is sufficiently hydrophobic, you may be able to dilute the fractions with a non-polar solvent (like ethyl acetate or ether) and wash with water to remove the high-boiling polar solvent. Be cautious of potential hydrolysis during this step.

    • Lyophilization (Freeze-Drying): If your product is dissolved in a solvent like water, freeze-drying is an excellent, gentle method for solvent removal.

Experimental Protocols

Protocol 1: TLC Method Development for an Oily Amino Acid Ester
  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select Initial Solvent Systems: Based on the expected polarity, choose a few starting solvent systems.[10][11]

    • Non-polar: 95:5 Hexane:Ethyl Acetate

    • Intermediate: 80:20 Hexane:Ethyl Acetate

    • Polar: 50:50 Hexane:Ethyl Acetate

  • Spot the TLC Plate: Using a capillary tube, spot your stock solution onto the baseline of three separate TLC plates.

  • Develop the Plates: Place each plate in a developing chamber containing one of the chosen solvent systems. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots using a UV lamp and/or a chemical stain (e.g., ninhydrin for the amine or permanganate for the ester).

  • Analyze and Optimize: Calculate the Rf value for your product and impurities in each system. The ideal system will show good separation and have an Rf for your product between 0.15 and 0.35.[9] Adjust solvent ratios as needed. If tailing is observed, add 0.5% triethylamine to the mobile phase and repeat.[3]

Protocol 2: Flash Chromatography with Dry Loading
  • Prepare the Sample for Dry Loading: Dissolve your crude oily product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane). Add 2-3 grams of silica gel to the solution.

  • Evaporate the Solvent: Attach the flask to a rotary evaporator and remove the solvent until a dry, free-flowing powder is obtained.[6]

  • Pack the Column: Wet pack your flash column with the initial, weak mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) determined from your TLC analysis. Ensure the column is packed evenly without any air bubbles.[18][19]

  • Load the Sample: Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance.[19]

  • Run the Chromatography: Begin eluting with the initial mobile phase. If a gradient is required, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) as determined by your TLC optimization.[6][12]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.[15]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Amino Acid Esters

Compound PolarityRecommended Starting SystemPolarity IndexNotes
Highly Non-Polar 1-5% Ethyl Acetate in HexanesVery LowGood for compounds with long alkyl chains.[10][11]
Intermediate Polarity 10-30% Ethyl Acetate in HexanesLow-MediumA common and effective starting point for many esters.[10]
More Polar 50-100% Ethyl Acetate in HexanesMedium-HighMay require a gradient to elute the compound.[10]
Basic Compounds Add 0.5-2% TriethylamineVariesHelps to prevent peak tailing by neutralizing silica.[3]
Alternative System Dichloromethane/Methanol (e.g., 98:2)VariesOffers different selectivity compared to ester-based systems.[10]

References

  • Rotary Evaporation to Remove Solvent. JoVE. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Flash Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method? Biotage. [Link]

  • Solvent Evaporation | Three Methods. Asynt. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Scouting Gradients in Flash Chromatography. Sorbent Technologies, Inc. [Link]

  • All you need to know about using TLC data for flash method optimization. Buchi.com. [Link]

  • Recent problems with silica gel chromatography. ResearchGate. [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution. [Link]

  • Why can't I reproduce my TLC separation using flash column chromatography? Biotage. [Link]

  • Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash... PubMed. [Link]

  • Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product? ResearchGate. [Link]

  • Distillation of high-boiling solvents. Heidolph EMEA. [Link]

  • Several Problems of Flash Column Chromatography. Hawach. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • Resources on 3+ component chromatography solvent systems? Reddit. [Link]

  • Three Key Strategies that make Flash Purification Greener. Biotage. [Link]

  • Hydrophobic Interaction Chromatography Products. Cytiva. [Link]

  • Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns? LinkedIn. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • 4 Solvent Systems, Developing Chambers and Development. ResearchGate. [Link]

  • Unavoidable Coelution - Flash Chromatography - Help! Reddit. [Link]

  • flash column chromatography (silica) of N-hydroxysuccinimidyl ester. Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method for chiral separation of N-methylalanine isopropyl ester enantiomers

Executive Summary & Strategic Analysis The chiral separation of N-methylalanine isopropyl ester presents a unique chromatographic challenge due to the specific structural features of the analyte: a secondary amine, a ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The chiral separation of N-methylalanine isopropyl ester presents a unique chromatographic challenge due to the specific structural features of the analyte: a secondary amine, a steric-bulky isopropyl ester group, and a lack of strong chromophores for UV detection.

While Crown Ether columns (e.g., Crownpak) are the gold standard for primary amino acids, they are often unsuitable for N-methylated analogs due to steric hindrance at the complexation site. Therefore, this guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) for direct separation and Derivatization with Marfey’s Reagent for indirect separation on standard C18 columns.

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: N-Methylalanine Isopropyl Ester Sample CheckUV Is High Sensitivity (<1 µg/mL) Required? Start->CheckUV CheckChiralCol Is a Chiral Column Available? CheckUV->CheckChiralCol No (Standard Purity) MethodB METHOD B: Indirect Separation (Marfey's Reagent + C18) CheckUV->MethodB Yes (Trace Analysis) MethodC METHOD C: Derivatization + Chiral HPLC (DNB-Cl + CSP) CheckUV->MethodC Yes (Trace + Chiral Col) MethodA METHOD A: Direct Chiral HPLC (Polysaccharide CSP) CheckChiralCol->MethodA Yes (AD-H, IA, IC) CheckChiralCol->MethodB No (Only C18)

Figure 1: Strategic decision tree for selecting the optimal separation methodology.

Method A: Direct Chiral Separation (The Gold Standard)

Objective: Rapid, non-destructive separation of enantiomers without prior derivatization. Best For: Process monitoring, enantiomeric excess (ee) determination of bulk material.

Mechanism of Action

This method utilizes Amylose-based CSPs (e.g., Chiralpak AD-H or IA). The bulky isopropyl ester group of the analyte actually aids separation here; it increases the steric discrimination between enantiomers within the chiral grooves of the polysaccharide polymer. The N-methyl group prevents the formation of the tight inclusion complexes seen with free amino acids on Crown ethers but interacts favorably with the carbamate linkers of the CSP.

Recommended Protocol
ParameterSpecification
Column Chiralpak IA (Immobilized) or Chiralpak AD-H (Coated) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm (Critical: Low wavelength required due to lack of chromophore)
Sample Diluent Mobile Phase

Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. N-methylalanine is a basic amine. Without a basic modifier, the amine will interact with residual silanols on the silica support, leading to severe peak tailing and loss of resolution (


).
Expected Performance
  • Retention Time:

    
     min, 
    
    
    
    min.
  • Resolution (

    
    ):  Typically > 2.0 (Baseline separation).
    
  • Selectivity (

    
    ):  > 1.2.
    

Method B: Indirect Separation (Marfey's Reagent)

Objective: High-sensitivity analysis using standard achiral equipment. Best For: Biological samples (plasma/urine), trace impurity analysis, or labs lacking chiral columns.

Mechanism of Action

This method uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent. It reacts with the secondary amine of N-methylalanine to form diastereomers. Since the reagent is chiral (L-form), the resulting L-L and D-L diastereomers have different physical properties and can be separated on a standard C18 column.

Advantages:

  • Sensitivity: The dinitrophenyl group provides strong UV absorbance at 340 nm (molar extinction coefficient

    
    ).
    
  • Accessibility: Requires only a standard C18 column.

Detailed Workflow

MarfeyWorkflow Sample Sample (N-Me-Ala-OiPr) React Add FDAA (1% in Acetone) + NaHCO3 (1M) Sample->React Incubate Incubate 40°C, 60 mins React->Incubate Quench Quench with 2M HCl Incubate->Quench Inject Inject on C18 HPLC Quench->Inject

Figure 2: Derivatization workflow using Marfey's Reagent (FDAA).

Recommended Protocol
ParameterSpecification
Column C18 (ODS) (e.g., Agilent Zorbax Eclipse Plus) Dimensions: 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 10% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 340 nm

Validation Check: The elution order is typically L-L (L-analyte + L-reagent) followed by D-L (D-analyte + L-reagent). This must be confirmed by injecting a pure L-standard derivatized under the same conditions.

Comparative Analysis

FeatureMethod A: Direct (Chiralpak) Method B: Indirect (Marfey's) Method C: Crown Ether (Crownpak)
Primary Use Case QC, Process Chemistry, Pure StandardsBiological Samples, Trace AnalysisNot Recommended
Sample Prep Minimal (Dissolve & Inject)Complex (1 hour reaction time)Minimal
Detection Limit Moderate (UV 210 nm)Excellent (UV 340 nm)Poor (UV 200 nm or RI)
Cost Per Run Low (Solvents only)Medium (Reagent cost)Low
Robustness High (Immobilized phases)High (Covalent derivatization)Low for N-methyl amines
Mechanistic Note Steric fit in amylose grooves.Diastereomeric hydrophobicity difference.Fails: N-methyl blocks complexation.

Troubleshooting & Optimization

Peak Tailing (Method A)
  • Cause: Interaction between the secondary amine and silanol groups on the column silica.

  • Solution: Increase DEA concentration from 0.1% to 0.2%. Ensure the column is dedicated to basic analytes to prevent "memory effects" from acidic runs.

Low Sensitivity (Method A)
  • Cause: N-methylalanine isopropyl ester is UV-transparent above 220 nm.

  • Solution:

    • Use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) if gradient is not required.

    • Switch to Method B (Derivatization).

    • Alternative Derivatization: Use 3,5-Dinitrobenzoyl chloride (DNB-Cl) . This adds a chromophore but retains the enantiomeric nature, allowing separation on the Chiralpak column (Method C in Figure 1).

Resolution Loss (Method B)
  • Cause: Incomplete reaction or racemization during heating.

  • Solution: Reduce incubation temperature to 37°C and extend time to 90 mins. Ensure pH is > 8.0 during reaction (NaHCO3 buffer) to drive nucleophilic attack.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation.[1][2] Link

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Hyun, M. H. (2006). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761. (Supporting data on limitations of secondary amines). Link

  • Sigma-Aldrich. Basics of Chiral HPLC & Method Development.Link

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Amino Acid Ester Derivatives

For researchers, scientists, and drug development professionals, the accurate quantification and identification of amino acids are critical. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and reliable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification and identification of amino acids are critical. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and reliable technique for this purpose, offering high resolution and sensitivity. However, the inherent non-volatile nature of amino acids necessitates a derivatization step to convert them into volatile and thermally stable compounds suitable for GC analysis.[1][2][3] This guide provides an in-depth comparison of various amino acid esterification methods for GC-MS analysis, supported by experimental data and protocols, to empower you in making informed decisions for your analytical workflows.

The "Why" Behind Esterification: Enabling Volatility

Amino acids are zwitterionic molecules at physiological pH, possessing both a carboxylic acid group and an amino group.[2] This dual charge results in strong intermolecular forces, leading to high melting points and low volatility, making them unsuitable for direct GC analysis. Derivatization chemically modifies these functional groups, masking their polar nature and increasing their volatility.[3] Esterification specifically targets the carboxylic acid group, converting it into an ester. This is often the first step in a two-step derivatization process, where the amino group is subsequently derivatized, for example, by acylation.[1][2]

Comparing Esterification Approaches: A Data-Driven Decision

The choice of alcohol for esterification significantly impacts the resulting derivative's properties, including its volatility, chromatographic behavior, and mass spectral characteristics. Here, we compare the most common esterification agents.

Esterification AgentDerivative FormedKey AdvantagesKey DisadvantagesIdeal Applications
Methanol Methyl Esters- High volatility of derivatives, leading to shorter GC run times.[1][2] - Readily available and cost-effective.- Derivatives can be too volatile for some GC systems, leading to co-elution with the solvent front. - Lower molecular weight may result in less specific mass spectral fragments for some amino acids.- High-throughput screening. - Analysis of less complex biological samples.[1]
Ethanol Ethyl Esters- Good balance between volatility and chromatographic resolution.[4][5] - Derivatives are generally stable.- Slightly longer retention times compared to methyl esters.- General-purpose amino acid analysis. - Analysis of complex matrices like wine and food samples.[4]
n-Butanol n-Butyl Esters- Increased molecular weight of derivatives can lead to better chromatographic separation of isomers. - More distinct fragmentation patterns in mass spectrometry.- Lower volatility requires higher GC oven temperatures and longer run times. - Potential for incomplete derivatization for some amino acids.- Analysis requiring high-resolution separation of isomeric amino acids. - Metabolomic studies where clear differentiation of compounds is crucial.
Trifluoroethanol (TFE) Trifluoroethyl Esters- Highly electronegative fluorine atoms enhance detector response (e.g., Electron Capture Detector). - Excellent volatility and chromatographic properties.[6]- Reagent is more expensive than simple alcohols. - Derivatization may require specific catalysts or conditions.- Trace level analysis of amino acids. - Applications requiring high sensitivity.

In-Depth Experimental Protocol: Two-Step Derivatization for Comprehensive Amino Acid Profiling

This protocol details a robust and widely used two-step derivatization method involving esterification with methanol followed by acylation with pentafluoropropionic anhydride (PFPA). This combination yields stable derivatives with excellent chromatographic properties.[1][2][7]

Step 1: Esterification (Formation of Methyl Esters)
  • Sample Preparation: To 100 µL of the aqueous sample (e.g., protein hydrolysate, plasma), add a known amount of an internal standard (e.g., a stable isotope-labeled amino acid).[7]

  • Acidification & Alcohol Addition: Add 200 µL of 2 M HCl in methanol (CH3OH).[1][2] For the preparation of stable-isotope labeled internal standards, 2 M HCl in deuterated methanol (CD3OD) can be used.[1][7]

  • Reaction: Tightly cap the reaction vial and heat at 80°C for 60 minutes. This ensures complete esterification of the carboxylic acid groups.[1]

  • Drying: After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Acylation (Protection of the Amino Group)
  • Reagent Addition: To the dried residue, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[1][2]

  • Reaction: Cap the vial and heat at 65°C for 30 minutes. This step acylates the amino, hydroxyl, and thiol groups.[7]

  • Final Preparation: Cool the sample to room temperature. The sample is now ready for GC-MS analysis. The resulting methyl ester-pentafluoropropionyl derivatives are stable in toluene for at least 14 days.[1][2]

experimental_workflow cluster_esterification Step 1: Esterification cluster_acylation Step 2: Acylation sample Aqueous Sample + Internal Standard hcl_meoh Add 2M HCl in Methanol sample->hcl_meoh heat1 Heat at 80°C for 60 min hcl_meoh->heat1 dry1 Evaporate to Dryness heat1->dry1 dried_ester Dried Methyl Esters dry1->dried_ester Transfer pfpa Add Ethyl Acetate + PFPA dried_ester->pfpa heat2 Heat at 65°C for 30 min pfpa->heat2 final_sample Final Derivatized Sample heat2->final_sample gc_ms GC-MS Analysis final_sample->gc_ms Inject into GC-MS

Figure 1: Two-step derivatization workflow for GC-MS analysis of amino acids.

Navigating the GC-MS Analysis: Key Parameters and Considerations

The successful separation and detection of amino acid ester derivatives depend on the careful optimization of GC-MS parameters.

gc_ms_workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injection Sample Injection (Split/Splitless) separation GC Separation (Capillary Column) injection->separation ionization Ionization (Electron Impact) separation->ionization detection Mass Detection (Quadrupole/TOF) ionization->detection data Data Acquisition & Analysis detection->data

Figure 2: General workflow of GC-MS analysis.
  • Column Selection: For general amino acid profiling, a non-polar or mid-polar capillary column (e.g., DB-5MS) provides excellent separation. For chiral analysis, a specialized chiral stationary phase, such as Chirasil-L-Val, is necessary to resolve D- and L-enantiomers.[8][9][10][11]

  • Temperature Program: A temperature gradient is essential for separating a wide range of amino acid derivatives with varying volatilities. A typical program might start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).[12]

  • Injection Mode: Splitless injection is preferred for trace analysis to ensure the maximum transfer of the sample onto the column.[5]

  • Mass Spectrometer Settings: Electron impact (EI) ionization is commonly used. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Decoding the Data: Interpreting Mass Spectra of Amino Acid Esters

The fragmentation patterns of amino acid ester derivatives in the mass spectrometer provide a unique fingerprint for their identification. The most common fragmentation involves cleavage of the bond alpha to the amino group.[13][14]

Amino AcidDerivative (Methyl Ester, PFP)Key Fragment Ions (m/z)Comments
Alanine Me-PFP229, 200, 126The fragment at m/z 229 represents the [M-OCH3]+ ion.
Valine Me-PFP257, 228, 154The fragment at m/z 257 corresponds to the [M-OCH3]+ ion.
Leucine/Isoleucine Me-PFP271, 242, 168These isomers often have very similar mass spectra and are differentiated by their retention times.
Proline Me-PFP255, 226, 152The cyclic structure of proline leads to a stable molecular ion.
Phenylalanine Me-PFP305, 276, 91The fragment at m/z 91 is the characteristic tropylium ion from the benzyl group.
Aspartic Acid (Me)2-PFP287, 258, 184The di-methyl ester is formed due to the second carboxylic acid group.
Glutamic Acid (Me)2-PFP301, 272, 198Similar to aspartic acid, a di-methyl ester is formed.

Note: The exact m/z values may vary slightly depending on the specific derivatization and mass spectrometer used.

Ensuring Accuracy and Precision: The Role of Stable Isotope Labeling

For robust quantitative analysis, the use of stable isotope-labeled internal standards is highly recommended.[] By spiking the sample with a known concentration of an amino acid labeled with a heavy isotope (e.g., 13C, 15N, or deuterium), any variability during sample preparation and analysis can be corrected for.[6][7][] The labeled and unlabeled amino acids co-elute from the GC column but are distinguished by their different masses in the mass spectrometer, allowing for accurate and precise quantification.[7]

Conclusion

The GC-MS analysis of volatile amino acid ester derivatives is a powerful and versatile technique for a wide range of applications. By understanding the principles of derivatization, carefully selecting the appropriate esterification method, and optimizing GC-MS parameters, researchers can achieve reliable and accurate results. The combination of a well-designed experimental protocol, including the use of internal standards, and a thorough understanding of mass spectral fragmentation patterns will ensure the scientific integrity and trustworthiness of your amino acid analysis.

References

  • Stable isotope ratio analysis of amino acids: the use of N(O,S)
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • Identification and determination of amino acid ethyl esters in wines by capillary gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry.
  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Chiral separation of amino acids by gas chromatography.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility.
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • Chiral Separation of Amino Acids by Gas Chrom
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry. Chimia.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. CIL.
  • Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Mass Spectrometry - Examples. University of Arizona.
  • Mass Spectrometry - Fragmentation P
  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck.
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing.
  • Amino Acid Analysis Methods.
  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

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Validation

A Senior Application Scientist's Guide to Purity Validation of Isopropyl N-methylalaninate Using Thin-Layer Chromatography

Introduction In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and repr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Isopropyl N-methylalaninate, a key building block and amino acid derivative, is no exception. Its purity can directly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic outcomes.

This guide provides an in-depth, field-proven methodology for validating the purity of Isopropyl N-methylalaninate using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind the protocol, establishing a self-validating system for trustworthy results. Furthermore, we will objectively compare the performance of TLC with alternative analytical techniques, empowering researchers and drug development professionals to make informed decisions for their specific analytical challenges.

Section 1: The Scientific Foundation of TLC for Purity Assessment

Thin-Layer Chromatography is a planar chromatographic technique based on the principle of differential adsorption and partitioning.[1][2] A sample is spotted onto a stationary phase (typically a polar adsorbent like silica gel coated on a plate), and a solvent system, the mobile phase, moves up the plate via capillary action.[2][3][4]

Components within the sample mixture separate based on their relative affinities for the stationary and mobile phases.

  • Polar Compounds , such as a potential N-methylalanine impurity, will have a strong affinity for the polar silica gel stationary phase and will travel a shorter distance up the plate.[3][5]

  • Less Polar Compounds , like the target Isopropyl N-methylalaninate ester, will interact more strongly with the mobile phase and travel further.[5]

This separation is quantified by the Retardation Factor (Rf) , a ratio that is characteristic for a given compound under specific, constant conditions.[6][7]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5][8]

A pure compound should ideally yield a single spot. The presence of additional spots signifies impurities. The consistency of the Rf value is paramount and depends strictly on the solvent system, adsorbent layer, temperature, and chamber saturation, necessitating a standardized and controlled experimental setup.[6][7]

Section 2: A Validated TLC Protocol for Isopropyl N-methylalaninate

This protocol is designed to be a self-validating system by running a reference standard alongside the test sample, providing a direct, side-by-side comparison on the same plate.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets.

  • Reference Standard: High-purity (>99%) Isopropyl N-methylalaninate.

  • Test Sample: The batch of Isopropyl N-methylalaninate to be analyzed.

  • Mobile Phase: 7:3 (v/v) mixture of Ethyl Acetate and n-Hexane. This system is chosen for its moderate polarity, which allows for effective migration of the moderately polar ester while retaining more polar impurities near the baseline.

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

  • Visualization Reagent: Ninhydrin solution (0.2 g of ninhydrin in 100 mL of ethanol). This reagent reacts with the secondary amine of N-methylalaninate to produce a distinct color.[9][10][11]

  • Apparatus: TLC developing chamber, micropipettes or capillary tubes for spotting, pencil, ruler, hot plate or heat gun.

Experimental Workflow

The following workflow outlines the critical steps for reliable TLC analysis.

Caption: Workflow for TLC Purity Analysis.

Detailed Step-by-Step Methodology
  • Chamber and Mobile Phase Preparation: Pour the 7:3 Ethyl Acetate/Hexane mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the chamber and let it saturate for at least 15-20 minutes. Chamber saturation is critical for ensuring a uniform solvent vapor environment, which leads to reproducible Rf values.[12]

  • TLC Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1.5 cm from the bottom of the TLC plate.[10] Never use a pen, as the ink components will chromatograph with your sample. Mark faint "T" for the test sample and "S" for the standard on the baseline.

  • Sample Preparation and Spotting: Prepare dilute solutions (~1 mg/mL) of both the test sample and the reference standard in dichloromethane. Using a capillary tube or micropipette, apply a very small spot of each solution to its designated mark on the baseline. Ensure spots are small and concentrated (2-3 mm diameter) for best resolution.[6] Allow the solvent to fully evaporate between applications if multiple spots are needed to increase concentration.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase.[13] Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[6] Allow the plate to air dry completely in a fume hood.

  • Visualization: In a well-ventilated fume hood, spray the dried plate evenly with the ninhydrin solution. Gently heat the plate with a heat gun or on a hot plate (~105-110°C) for a few minutes until colored spots appear.[9][13] The secondary amine of Isopropyl N-methylalaninate is expected to yield a yellow-orange spot, while primary amine impurities would appear as purple spots.[10][14]

  • Data Analysis and Interpretation:

    • Immediately circle the outline of each spot with a pencil.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for the main spot in both the standard and test lanes. They should be identical.

    • Purity Assessment: A pure sample will show a single major spot in the test lane that corresponds exactly in Rf value and color to the reference standard spot. Any additional spots in the test lane are impurities. Note their Rf values and relative intensities (estimated by size and color depth). Common impurities like the starting acid (N-methylalanine) would be highly polar and appear as a spot very close to the baseline (low Rf).

Section 3: Method Validation According to ICH Guidelines

For use in a regulated drug development environment, this TLC method must be validated to ensure it is fit for purpose. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, key validation parameters for a purity test include specificity, limit of detection, and robustness.[15][16][17]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[15][18] For this TLC method, specificity is demonstrated by spotting the test sample, the reference standard, and known potential impurities (e.g., N-methylalanine) on the same plate. The method is specific if the spot for Isopropyl N-methylalaninate is well-resolved from the spots of any impurities.

  • Limit of Detection (LOD): This is the lowest amount of an impurity that can be detected but not necessarily quantitated. It can be determined by spotting progressively more dilute solutions of a known impurity and identifying the lowest concentration at which the spot is reliably visible after visualization.

  • Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] For this TLC protocol, one could vary the mobile phase composition slightly (e.g., 7.5:2.5 and 6.5:3.5 Ethyl Acetate/Hexane) and the development temperature to ensure the results (i.e., the ability to separate the main spot from impurities) remain consistent.

Section 4: Comparison with Alternative Purity Validation Techniques

While TLC is a powerful tool for rapid screening and in-process control, other techniques offer higher resolution and quantitative capabilities. The choice of method depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential adsorption/partitioning on a planar stationary phase.High-pressure separation in a packed column based on partitioning between stationary and mobile phases.Separation of volatile compounds in a capillary column followed by detection based on mass-to-charge ratio.Non-destructive analysis where signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard.
Sensitivity & LOD Moderate (microgram to nanogram range).High (nanogram to picogram range).Very High (picogram to femtogram range).Low to Moderate (milligram to microgram range).
Specificity/Resolution Moderate. Can be limited for structurally similar impurities.High to Very High. Excellent for resolving complex mixtures.Very High. Provides structural information from mass fragmentation.High. Depends on spectral resolution; can distinguish subtle structural differences.
Quantification Semi-quantitative at best (by spot size/intensity). Densitometry can improve this.Fully quantitative with high precision and accuracy.Fully quantitative, especially with an appropriate internal standard.Fully quantitative (primary ratio method); highly accurate without needing a specific analyte reference standard.[19]
Throughput High. Multiple samples can be run simultaneously on one plate.Moderate. Analysis is sequential (one sample at a time).Moderate to Low. Run times can be longer.Low. Requires longer acquisition times for high precision.
Cost & Complexity Low cost, simple equipment, minimal training.High initial and running costs, complex equipment, requires skilled operators.High initial cost, complex equipment, requires skilled operators.Very high initial cost, highly specialized equipment and expertise required.
Typical Use Case Rapid purity checks, reaction monitoring, screening, identification against a standard.Routine quality control, stability testing, quantitative impurity profiling for regulatory submissions.Analysis of volatile impurities, identification of unknown impurities through mass fragmentation.[20]Absolute purity determination of reference standards, structural elucidation, analysis without a specific reference material.[19]

Conclusion

Thin-Layer Chromatography stands as an indispensable analytical technique for the purity validation of Isopropyl N-methylalaninate. Its simplicity, speed, and low cost make it an ideal choice for rapid screening, reaction monitoring, and routine quality checks. The protocol detailed in this guide, when executed with attention to procedural controls like chamber saturation and the use of a co-spotted reference standard, provides a reliable and trustworthy system for identifying potential impurities. While techniques like HPLC and GC-MS offer superior resolution and quantitative power necessary for late-stage development and regulatory filings, TLC remains the frontline tool for chemists and researchers who require immediate and actionable data on the purity of their materials.

References

  • Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough.
  • Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. (n.d.). Save My Exams.
  • Calculating retention factors for TLC (video) . (n.d.). Khan Academy. Retrieved from [Link]

  • How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog.
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  • TLC Visualization Reagents . (n.d.). EPFL. Retrieved from [Link]

  • Thode, J. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination . MPL Lösungsfabrik. Retrieved from [Link]

  • Thin Layer Chromatography . (n.d.). Virtual Amrita Laboratories. Retrieved from [Link]

  • [TLC] Analysis of amino esters by TLC . (2005, August 31). Chromatography Forum. Retrieved from [Link]

  • chromatography of carboxylic acid derivatives of aminoacids? . (2022, July 11). Reddit. Retrieved from [Link]

  • TLC stains . (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography of Amino Acids . (2021). Journal of Advancement in Pharmacognosy. Retrieved from [Link]

  • Separation of Amino Acids by Thin Layer Chromatography (Theory) . (n.d.). Amrita Virtual Lab. Retrieved from [Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine . Journal of Separation Science, 33(16), 2402–2410. Retrieved from [Link]

  • Analysis of Amino Acids Using Thin Layer Chromatography . (2022, August 12). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide . (2025, September 18). BioTech Beacons. Retrieved from [Link]

  • Methods of TLC Resolution of Enantiomeric Amino Acids And Their Derivatives . (2006, December 19). Current Medicinal Chemistry. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Separation of Amino acids by TLC . (2011, January 14). Amrita University. Retrieved from [Link]

  • Validation of analytical procedures according to the ICH guidelines . (n.d.). Efor Group. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . (2026, January 8). IntuitionLabs. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2025, December 2). Lab Manager. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation . (n.d.). Organomation. Retrieved from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS . (2025, August 7). MDPI. Retrieved from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide . (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) . (2020, February 15). Interchim – Blog. Retrieved from [Link]

  • Sripathi, S., et al. (2025, August 9). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin . ARKAT USA, Inc. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Propan-2-yl 2-(methylamino)propanoate

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of ch...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Propan-2-yl 2-(methylamino)propanoate, grounding every recommendation in established safety principles and regulatory standards.

The core principle of chemical waste management is to treat all waste materials as hazardous unless confirmed otherwise by your institution's safety office.[1] This substance, an amino acid ester, requires careful handling from the moment it is deemed waste until its final, documented disposal.

Hazard Characterization and Assessment

Always consult the substance-specific SDS provided by the manufacturer. If an SDS is unavailable, the chemical must be handled as a hazardous waste with unknown characteristics.

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[4] Without explicit data, Propan-2-yl 2-(methylamino)propanoate should be managed as if it possesses one or more of these characteristics.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is non-negotiable when handling any chemical waste. The following PPE provides a baseline for protection when handling Propan-2-yl 2-(methylamino)propanoate waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes which may cause serious eye irritation.[2][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, as the substance may cause skin irritation.[6] Contaminated clothing should be removed and washed before reuse.
Body Protection Standard laboratory coat.Protects against incidental contact with skin and personal clothing.
Work Area Chemical Fume HoodAll handling of open containers of this waste should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[7]

Waste Segregation and Containerization Protocol

The cornerstone of safe chemical disposal is meticulous segregation. Improperly mixed chemicals can result in violent reactions, the release of toxic gases, or fire.[8]

Step-by-Step Segregation and Storage
  • Identify Incompatibles: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[8] Amines can react exothermically with acids. Store these waste streams in separate, designated Satellite Accumulation Areas (SAAs).

  • Select the Proper Container:

    • The best container is the original product container.[1]

    • If unavailable, use a clean, chemically compatible container made of materials like high-density polyethylene (HDPE). The container must be free of damage and have a secure, leak-proof screw cap.[9]

    • Ensure the container size is appropriate for the volume of waste to avoid overfilling.

  • Establish a Satellite Accumulation Area (SAA):

    • Designate a specific location in the lab, at or near the point of waste generation, as your SAA.[4][10] This area must be under the control of laboratory personnel.

    • The SAA must have secondary containment (e.g., a tray or tub) to contain any potential leaks or spills.[9][11]

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4]

The Disposal Workflow: A Step-by-Step Guide

Disposal of Propan-2-yl 2-(methylamino)propanoate must not involve drain or trash disposal.[1][12] It must be managed through your institution's hazardous waste program, which ensures "cradle-to-grave" management in compliance with the Resource Conservation and Recovery Act (RCRA).[13]

Protocol for Waste Accumulation and Disposal
  • Transfer Waste: While wearing appropriate PPE and working in a fume hood, carefully transfer the waste Propan-2-yl 2-(methylamino)propanoate into your designated, compatible waste container.

  • Keep Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[4][8] This prevents the release of vapors and protects against spills.

  • Label Correctly and Completely: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "Waste Propan-2-yl 2-(methylamino)propanoate". Avoid using abbreviations or chemical formulas.[8]

    • A clear statement of the associated hazards (e.g., "Irritant," "Flammable," if applicable).[8]

    • The date when waste was first added to the container (the "accumulation start date").

  • Store in SAA: Place the labeled, closed container in your designated SAA with secondary containment.

  • Arrange for Pickup: Once the container is full, or within one year of the accumulation start date (regulations may vary by institution), contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to request a waste pickup.[1][8] Do not transport hazardous waste yourself.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Propan-2-yl 2-(methylamino)propanoate.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Waste Generated: Propan-2-yl 2-(methylamino)propanoate assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate from Incompatible Wastes (Acids, Oxidizers) ppe->segregate container Select Compatible Container (Original or HDPE) segregate->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label_waste store Store in Designated SAA with Secondary Containment label_waste->store close_lid Keep Container Securely Closed store->close_lid request Request Pickup from EHS/OCRS (When Full or at Time Limit) close_lid->request end Documented & Compliant Disposal request->end

Caption: Workflow for the compliant disposal of chemical waste.

Spill Management

All chemical spills must be cleaned up immediately.[1] Materials used to clean up a spill of Propan-2-yl 2-(methylamino)propanoate must also be treated as hazardous waste.

  • Minor Spill: For a small spill that you are trained and equipped to handle, use an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Sweep up the absorbed material, place it in a sealed, labeled hazardous waste container, and arrange for disposal.

  • Major Spill: If a spill is large, volatile, or you are not comfortable cleaning it up, evacuate the area immediately. Alert others, close the door, and contact your institution's emergency safety office.[1]

By adhering to these rigorous, well-documented procedures, you contribute to a safer laboratory environment and ensure that your scientific pursuits are conducted in an environmentally responsible manner.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations?. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 2-propylpentanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Propan-2-yl 2-(methylamino)propanoate (C7H15NO2). Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 2-aminopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl prop-2-ynoate. Retrieved from [Link]

  • Castrol. (2019, November 19). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2016, February 8). SAFETY DATA SHEET - 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)propan-2-yl acetate. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). Propan-2-yl 2-(methylamino)acetate (C6H13NO2). Retrieved from [Link]

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Handling

Personal Protective Equipment (PPE) for Handling Propan-2-yl 2-(methylamino)propanoate

[1] Executive Summary & Hazard Identification Propan-2-yl 2-(methylamino)propanoate (also known as Isopropyl N-methylalaninate) presents a dual-hazard profile characteristic of secondary amines and aliphatic esters. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Identification

Propan-2-yl 2-(methylamino)propanoate (also known as Isopropyl N-methylalaninate) presents a dual-hazard profile characteristic of secondary amines and aliphatic esters. Unlike simple salts, the free base form of this compound is typically a lipophilic liquid with moderate volatility, capable of rapid dermal absorption and respiratory irritation.

As a Senior Application Scientist, I must emphasize that standard "lab coat and glasses" protocols are insufficient for handling this compound, particularly during synthesis scale-up or transfer operations. The isopropyl ester moiety increases lipid solubility, enhancing skin permeation, while the secondary amine functionality poses a risk of chemical burns and sensitization.

Risk Assessment Matrix
Hazard ClassGHS Classification (Derived)Critical Risk Factor
Physical Flammable Liquid (Cat 3/4)Vapors may form explosive mixtures; static discharge risk during transfer.
Health (Dermal) Skin Irritant (Cat 2) / SensitizerHigh lipophilicity facilitates rapid epidermal breakthrough.
Health (Ocular) Eye Irritant (Cat 2A)Basic amine nature can cause corneal opacity if not rinsed immediately.
Inhalation STOT-SE (Cat 3)Mucosal irritation; potential for amine-induced respiratory sensitization.

Personal Protective Equipment (PPE) Specifications

The following PPE selection is based on permeation kinetics for amino-esters. Nitrile alone is suitable only for incidental splash protection. For preparative handling, a multi-barrier approach is required.

A. Hand Protection: The "Double-Glove" Protocol

Do not rely on standard 4-mil nitrile examination gloves for prolonged contact. The ester functionality can swell nitrile rubber, reducing breakthrough time.

  • Primary Barrier (Inner): Laminate Film (e.g., Silver Shield® / 4H®) .

    • Why: Resists permeation of esters and amines for >4 hours.

  • Mechanical Barrier (Outer): Industrial Grade Nitrile (minimum 5 mil / 0.12 mm) .

    • Why: Protects the fragile laminate liner from tears and provides grip.

  • Donning Technique: Tape the inner laminate glove to the lab coat sleeve to prevent liquid channeling to the wrist.

B. Respiratory Protection

Due to the volatility of the isopropyl ester, handling outside a fume hood requires respiratory protection.

  • Engineering Control: Handle exclusively in a chemical fume hood with a face velocity of 80–100 fpm.

  • Respirator (If Hood Unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: Particulate filters (N95/P100) are ineffective against the vapors of this liquid.

C. Ocular & Face Protection[1][2][3][4][5][6][7][8][9][10]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

    • Contraindication: Safety glasses with side shields are prohibited during liquid transfer. The amine nature of the compound implies that any splash bypassing the glasses can cause severe pH-dependent ocular damage.

  • Face Shield: Required only when handling volumes >100 mL or conducting exothermic neutralizations.

D. Body Protection[10]
  • Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton).

  • Splash Apron: Chemical-resistant apron (Butyl or Neoprene) recommended for bulk transfers.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale and exposure risk.

PPE_Selection_Logic Start Operation Assessment Volume Volume / State? Start->Volume SmallScale < 10 mL (Analytical) Volume->SmallScale LargeScale > 10 mL or Synthesis Volume->LargeScale Gloves1 Gloves: Double Nitrile (5 mil) SmallScale->Gloves1 Gloves2 Gloves: Laminate Inner + Nitrile Outer LargeScale->Gloves2 Eye1 Eye: Safety Glasses + Side Shields Gloves1->Eye1 Vent1 Ventilation: Fume Hood Required Eye1->Vent1 Eye2 Eye: Splash Goggles + Face Shield Gloves2->Eye2 Resp2 Resp: Hood or OV Respirator Eye2->Resp2

Figure 1: Decision logic for PPE selection based on volume and operational risk.

Operational Handling Protocols

Protocol A: Safe Weighing and Transfer

This compound is often supplied as an oil or low-melting solid. Static charge can disperse droplets.

  • Preparation:

    • Clear the fume hood of incompatible oxidizers.

    • Place a disposable absorbent pad (pig mat) on the work surface.

    • Don Double Gloves (Laminate + Nitrile).

  • Transfer:

    • Use a positive displacement pipette or glass syringe for liquid aliquots to prevent dripping (vapor pressure of the ester can cause dripping in air-displacement pipettes).

    • If weighing a solid salt derivative, use an antistatic gun on the spatula to prevent powder scattering.

  • Decontamination:

    • Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning to storage.

    • Discard the Kimwipe immediately into solid hazardous waste.

Protocol B: Emergency Spill Response

Scenario: 50 mL spill of Propan-2-yl 2-(methylamino)propanoate outside the hood.

  • Alert: Announce "Chemical Spill" and evacuate the immediate radius.

  • PPE Upgrade: Don Organic Vapor respirator and butyl rubber apron.

  • Containment:

    • Circle the spill with absorbent socks (vermiculite or polypropylene).

    • Do not use water initially; the ester is immiscible and will spread.

  • Neutralization/Absorption:

    • Cover with an inert absorbent (sand or commercial solvent absorbent).

    • Scoop into a wide-mouth HDPE jar.

  • Surface Cleaning:

    • Wash the area with a 5% dilute acetic acid solution (to neutralize the amine residue) followed by soap and water.

Waste Disposal Logistics

Proper disposal prevents environmental contamination and regulatory fines.[1][2]

Waste StreamClassificationPackaging Requirements
Liquid Waste Organic Solvent (Basic/Amine)HDPE Carboy. Label as "Flammable, Corrosive (Amine)". Do not mix with acids (exothermic risk).[3]
Solid Waste Hazardous DebrisDouble-bagged in clear polyethylene. Label "Contaminated with Amines".
Sharps Chemically ContaminatedRigid puncture-proof container.

Chemical Handling Workflow (Visualization)

This diagram outlines the safe lifecycle of the reagent from storage to reaction.

Handling_Workflow Storage Storage (4°C, Argon, Flammables Cab) Check Visual Check (Yellowing = Oxidation) Storage->Check Retrieve Transfer Transfer in Hood (Positive Displacement) Check->Transfer Pass Waste Quench & Dispose (Segregate from Acids) Check->Waste Fail (Degraded) Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction Add Reagent Reaction->Waste Workup

Figure 2: Operational workflow ensuring reagent integrity and safety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Isopropyl esters and Alanine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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